2,9-Dimethyldecanedinitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88691-92-3 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,9-dimethyldecanedinitrile |
InChI |
InChI=1S/C12H20N2/c1-11(9-13)7-5-3-4-6-8-12(2)10-14/h11-12H,3-8H2,1-2H3 |
InChI Key |
QYERYRCECLCURH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCC(C)C#N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis and Characterization of 2,9-Dimethyldecanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document outlines a proposed methodology for the synthesis and characterization of the novel compound, 2,9-dimethyldecanedinitrile. Due to the absence of specific literature for this molecule, this guide provides a plausible synthetic route based on established organic chemistry principles, specifically the Kolbe nitrile synthesis. Furthermore, it details the standard analytical techniques that would be employed for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This paper serves as a foundational resource for researchers interested in the synthesis and study of this and similar long-chain aliphatic dinitriles.
Proposed Synthesis of this compound
A feasible and direct approach for the synthesis of this compound is the Kolbe nitrile synthesis.[1][2][3] This method involves the nucleophilic substitution of a dihaloalkane with a cyanide salt. The proposed starting material for this synthesis is 2,9-dibromo-decane.
Reaction Scheme:
Experimental Protocol: Proposed Kolbe Nitrile Synthesis
Materials:
-
2,9-dibromo-decane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,9-dibromo-decane (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (2.2 equivalents) to the solution. The slight excess of sodium cyanide ensures the complete conversion of the dihalide.
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature under reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing distilled water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution) to remove any remaining DMSO and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization of this compound
The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its structure and assess its purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the nitrile functional group.
Expected Data:
The IR spectrum of this compound is expected to show a sharp and intense absorption band in the region of 2240-2260 cm⁻¹ , which is characteristic of the C≡N stretching vibration in aliphatic nitriles.[4][5][6] Other expected peaks would include C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Data:
-
~2.3-2.5 ppm: A multiplet corresponding to the protons on the carbons alpha to the nitrile groups (-CH₂-CN).
-
~1.2-1.7 ppm: A series of complex multiplets arising from the methylene (-CH₂-) protons in the long aliphatic chain.
-
~0.9 ppm: A doublet corresponding to the methyl protons (-CH₃) at the C2 and C9 positions.
Expected ¹³C NMR Data:
-
~118-122 ppm: A signal corresponding to the carbon atoms of the nitrile groups (-C≡N).[7][8][9]
-
~25-40 ppm: Signals for the methylene carbons in the aliphatic chain.
-
~15-25 ppm: Signals for the methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the synthesized compound.
Expected Data:
The electron ionization (EI) mass spectrum of this compound (C₁₂H₂₀N₂) is expected to show:
-
Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 192.2.
-
[M-1]⁺ Peak: A characteristic peak at m/z = 191.2, resulting from the loss of a hydrogen atom.[10]
-
Fragmentation Peaks: A complex fragmentation pattern resulting from the cleavage of the aliphatic chain. A prominent peak resulting from the McLafferty rearrangement may be observed at m/z = 41.[10]
Data Presentation
Table 1: Proposed Synthesis Reaction Parameters
| Parameter | Value |
| Starting Material | 2,9-dibromo-decane |
| Reagent | Sodium Cyanide (NaCN) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
| Proposed Yield | Moderate to Good |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| IR Spectroscopy | C≡N stretch: 2240-2260 cm⁻¹ (sharp, intense) |
| C-H stretch: 2850-2960 cm⁻¹ | |
| ¹H NMR Spectroscopy | ~2.3-2.5 ppm (-CH₂-CN) |
| ~1.2-1.7 ppm (-CH₂-) | |
| ~0.9 ppm (-CH₃) | |
| ¹³C NMR Spectroscopy | ~118-122 ppm (-C≡N) |
| ~25-40 ppm (-CH₂-) | |
| ~15-25 ppm (-CH₃) | |
| Mass Spectrometry | Molecular Ion (m/z): 192.2 (weak or absent) |
| [M-1]⁺ (m/z): 191.2 |
Visualizations
Caption: Proposed synthesis workflow for this compound.
References
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 3. Kolbe_nitrile_synthesis [chemeurope.com]
- 4. scribd.com [scribd.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. GCMS Section 6.17 [people.whitman.edu]
"2,9-Dimethyldecanedinitrile CAS number and IUPAC name"
A comprehensive review of its chemical identity, synthesis, and potential applications.
For the attention of: Researchers, Scientists, and Drug Development Professionals.
An extensive search of chemical databases and scientific literature has revealed that "2,9-Dimethyldecanedinitrile" is not a recognized or indexed chemical compound. There is no established CAS number or formal IUPAC name associated with this specific nomenclature. It is plausible that this name is a misnomer, refers to a novel, uncharacterized compound, or is a specific derivative not widely documented.
This guide, therefore, addresses the constituent components of the requested name to provide relevant information for researchers. It will cover the related, well-documented compound 2,9-dimethyldecane and provide a general overview of the synthesis of dinitriles , which may be applicable to the theoretical synthesis of this compound.
Section 1: Chemical Identity of Related Compounds
While this compound is not documented, the hydrocarbon backbone, 2,9-dimethyldecane, is a known compound.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| 2,9-Dimethyldecane | 2,9-dimethyldecane | 1002-17-1 | C₁₂H₂₆ | 170.34 g/mol |
Source: PubChem CID 517733[1]
2,9-dimethyldecane is an alkane and a volatile organic compound that has been identified as a bacterial and plant metabolite.[1]
Section 2: General Methodologies for Dinitrile Synthesis
The synthesis of dinitriles can be achieved through various established chemical reactions. For a hypothetical compound like this compound, a plausible synthetic route would involve the reaction of a corresponding dihaloalkane with a cyanide salt. This is a variation of the Kolbe nitrile synthesis .
Experimental Protocol: Generalized Kolbe Nitrile Synthesis for Dinitriles
This protocol outlines a general procedure for the synthesis of a dinitrile from a dihaloalkane.
Materials:
-
A dihaloalkane (e.g., 2,9-dibromo-decane, if available)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetone)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve the dihaloalkane in the chosen polar aprotic solvent.
-
Add a molar excess of the cyanide salt (typically 2.2 to 2.5 equivalents) to the solution.
-
Attach a reflux condenser and bring the mixture to reflux with vigorous stirring. The reaction temperature and time will depend on the specific substrate and solvent used.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude dinitrile.
-
Purify the crude product using a suitable method, such as distillation or column chromatography.
Logical Workflow for Dinitrile Synthesis
Caption: Generalized workflow for the synthesis of a dinitrile via the Kolbe nitrile synthesis.
Section 3: Potential Applications in Drug Development
While there is no specific information on this compound, the nitrile functional group is a valuable component in medicinal chemistry. Nitriles can act as bioisosteres for carbonyl groups, participate in hydrogen bonding, and serve as precursors for other functional groups like amines and carboxylic acids.
Signaling Pathways and Drug Design
The incorporation of nitrile groups into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, the linear and rigid nature of the nitrile group can be used to orient a molecule within a binding pocket of a target protein.
Hypothetical Role in a Signaling Pathway
The following diagram illustrates a hypothetical scenario where a dinitrile-containing compound could act as an inhibitor in a generic signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a dinitrile compound.
While "this compound" does not correspond to a known chemical entity in public databases, this guide provides a framework for understanding its potential synthesis and properties based on related compounds and general chemical principles. Researchers interested in this specific molecule would likely need to undertake its de novo synthesis and characterization. The information provided on general dinitrile synthesis and the role of nitriles in drug development can serve as a valuable starting point for such an endeavor.
References
An In-depth Technical Guide on the Solubility of 2,9-Dimethyldecanedinitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive framework for understanding and determining the solubility of 2,9-Dimethyldecanedinitrile in various organic solvents. Due to the limited publicly available solubility data for this specific compound, this guide offers a template for researchers to systematically measure and record solubility, outlines a detailed experimental protocol, and provides visualizations for experimental workflows. This guide is intended to be a practical tool for scientists working with this compound in laboratory and development settings.
Introduction to this compound
This compound is a dinitrile compound with the chemical formula C12H20N2. Its structure, featuring two nitrile groups on a branched decane backbone, suggests a degree of polarity that will influence its solubility in organic solvents. The nitrile groups are capable of dipole-dipole interactions and hydrogen bonding with appropriate solvents. The hydrocarbon chain, however, contributes to its nonpolar character. Therefore, the solubility of this compound is expected to be dependent on the balance of polarity and non-polarity in the chosen solvent. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation processes.
Quantitative Solubility Data
The following table is designed to summarize the experimentally determined solubility of this compound in a range of organic solvents at various temperatures. Researchers can populate this table with their own experimental findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Non-Polar Solvents | |||
| Hexane | |||
| Toluene | |||
| Diethyl Ether | |||
| Polar Aprotic Solvents | |||
| Acetone | |||
| Acetonitrile | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Polar Protic Solvents | |||
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Water |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique for solubility measurement.
3.1. Materials
-
This compound (purity > 98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
To each vial, add a known volume (e.g., 5 mL) of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Chromatographic Analysis (for volatile solvents):
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility in g/100 mL using the determined mass or concentration of the solute and the volume of the solvent.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for solubility determination and a logical diagram for solvent selection.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical diagram for the selection of solvents based on polarity.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,9-Dimethyldecanedinitrile
Introduction
2,9-Dimethyldecanedinitrile is a long-chain aliphatic dinitrile. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and processing, particularly in applications where it might be subjected to elevated temperatures. This technical guide outlines the standard methodologies for assessing thermal stability, presents representative data, and discusses potential decomposition mechanisms and hazards associated with this class of compounds.
Aliphatic nitriles are organic compounds containing a cyano (-C≡N) functional group. While generally more stable than their inorganic cyanide counterparts, they can undergo hazardous reactions under certain conditions.[1] Thermal decomposition can be influenced by factors such as temperature, pressure, atmosphere (inert or oxidative), and the presence of impurities or incompatible materials like strong acids, bases, or oxidizing agents.[1][2]
Experimental Protocols for Thermal Analysis
The thermal stability of a compound like this compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
The analysis is conducted under a continuous flow of an inert gas (e.g., nitrogen or argon) to study pyrolysis, or in an oxidative atmosphere (e.g., air or oxygen) to study combustion.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine key thermal events.
-
2.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel).
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The differential heat flow required to maintain the sample and reference at the same temperature is recorded.
-
The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events.
-
Data Presentation: Representative Thermal Analysis Data
The following tables summarize hypothetical but representative quantitative data for the thermal analysis of a long-chain aliphatic dinitrile like this compound.
Table 1: Representative Thermogravimetric Analysis (TGA) Data
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Description |
| Onset Decomposition Temperature (Tonset) | ~ 250 °C | ~ 230 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 280 °C | ~ 260 °C | The temperature at which the maximum rate of mass loss occurs. |
| Final Decomposition Temperature (Tfinal) | ~ 350 °C | ~ 320 °C | The temperature at which mass loss ceases. |
| Residual Mass @ 600 °C | ~ 5% | < 1% | The percentage of the initial mass remaining at the end of the analysis. |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |
| Melting | ~ 40 °C | ~ 45 °C | ~ 120 J/g (Endothermic) | Phase transition from solid to liquid. |
| Decomposition | ~ 245 °C | ~ 275 °C | ~ -450 J/g (Exothermic) | Exothermic decomposition indicating a potential thermal hazard. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability and decomposition of this compound.
Caption: Workflow for Thermal Stability and Decomposition Analysis.
Potential Decomposition Pathways and Products
The thermal decomposition of aliphatic dinitriles can proceed through several pathways, influenced by the surrounding atmosphere.
-
In an inert atmosphere (pyrolysis): Decomposition is likely to proceed via radical mechanisms. This can lead to the formation of smaller nitrile fragments, alkenes, and potentially hydrogen cyanide (HCN).[3] Polymerization of the initial products can also occur, leading to a char residue.[3]
-
In an oxidative atmosphere (combustion): The presence of oxygen significantly alters the decomposition process.[3] Combustion is highly exothermic and can lead to a more rapid and complete decomposition. The primary products of complete combustion are carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ). However, incomplete combustion, which is more likely in real-world scenarios, can generate highly toxic products such as carbon monoxide (CO) and hydrogen cyanide (HCN).[1]
It is important to note that nitriles can also undergo hydrolysis in the presence of water, especially at elevated temperatures and in the presence of acidic or basic catalysts, to form amides and subsequently carboxylic acids.[4][5]
Safety and Handling Considerations
Given the potential for hazardous decomposition, several safety precautions should be observed when handling this compound, particularly at elevated temperatures:
-
Avoid Incompatible Materials: Keep the compound away from strong acids, bases, and oxidizing agents to prevent violent reactions.[2]
-
Control Temperature: Avoid strong heating, as it can lead to the formation of explosive mixtures with air.
-
Ensure Adequate Ventilation: Work in a well-ventilated area to prevent the accumulation of potentially toxic vapors or decomposition products.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including safety goggles, gloves, and a lab coat. In case of potential inhalation exposure, respiratory protection may be necessary.
-
Fire Safety: In case of fire, use appropriate extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam. Firefighting may produce irritating and toxic gases.
Conclusion
While specific data for this compound is not publicly available, a comprehensive thermal analysis program based on standard techniques like TGA and DSC can provide crucial information regarding its thermal stability and decomposition behavior. Based on the chemistry of analogous compounds, it is anticipated that this compound will exhibit exothermic decomposition at elevated temperatures, with the potential to form hazardous byproducts, particularly under oxidative conditions. A thorough understanding of these properties is essential for ensuring the safe handling and use of this compound in research and development.
References
Unlocking the Potential: A Technical Guide to Research Areas for Long-Chain Aliphatic Dinitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain aliphatic dinitriles, organic compounds featuring two nitrile groups (–C≡N) at the termini of a lengthy hydrocarbon chain, represent a versatile and underexplored class of molecules. While their shorter-chain counterparts, such as adiponitrile, are cornerstones of the polymer industry, the potential of dinitriles with eight or more carbon atoms remains largely untapped. Their unique bifunctionality, combined with the hydrophobicity and flexibility of the long aliphatic chain, opens up a wide array of potential research avenues, from advanced polymer synthesis to novel applications in lubrication, materials science, and even drug development. This technical guide provides an in-depth exploration of these potential research areas, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to inspire and direct future scientific inquiry.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of long-chain aliphatic dinitriles is crucial for exploring their applications. The interplay between the polar nitrile end-groups and the nonpolar aliphatic backbone dictates their solubility, thermal behavior, and reactivity. As the chain length increases, the nonpolar character becomes more dominant, influencing properties like melting point, boiling point, and solubility.
Table 1: Physicochemical Properties of Selected α,ω-Aliphatic Dinitriles
| Dinitrile Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
| Suberonitrile | Octanedinitrile | 629-40-3 | C₈H₁₂N₂ | 136.20 | - | 172 | - | - |
| Sebaconitrile | Decanedinitrile | 1871-96-1 | C₁₀H₁₆N₂ | 164.25 | 7-8[1] | 199-200[1][2] | 0.915 (at 20°C)[1][3] | Insoluble |
| Dodecanedinitrile | Dodecanedinitrile | 3709-33-9 | C₁₂H₂₀N₂ | 192.30 | - | - | - | Low solubility[4] |
Note: Data for some long-chain dinitriles is sparse in publicly available literature, highlighting a key area for fundamental research.
Dodecanedinitrile, for instance, is largely insoluble in water but shows good solubility in nonpolar organic solvents like hexane and benzene, a characteristic driven by its long hydrocarbon chain.[4] Its solubility in various solvents can be further influenced by temperature.[4]
Potential Research Areas and Applications
The unique molecular architecture of long-chain aliphatic dinitriles lends itself to a variety of promising research and application areas.
Advanced Polymer Synthesis: Beyond Conventional Polyamides
The primary industrial application of dinitriles is as precursors to diamines via reduction of the nitrile groups. These diamines are then used in polycondensation reactions to produce polyamides. Long-chain aliphatic dinitriles offer the potential to create novel polyamides and other polymers with unique properties.
-
High-Performance Polyamides: The incorporation of long, flexible aliphatic segments between amide groups can lead to polyamides with lower moisture absorption, improved dimensional stability, and enhanced flexibility compared to their short-chain counterparts. Research in this area could focus on synthesizing and characterizing a series of long-chain polyamides and copolyamides, exploring the relationship between dinitrile chain length and the resulting polymer's mechanical, thermal, and chemical resistance properties.
-
Biodegradable Polymers: The long aliphatic chains can also impart a degree of biodegradability. Research could explore the synthesis of copolyesters or copolyamides incorporating long-chain dinitrile-derived monomers and evaluating their biodegradation profiles under various environmental conditions.
-
Elastomers and Thermoplastic Elastomers: The flexibility of the long alkyl chains makes these dinitriles interesting building blocks for elastomers. By functionalizing the dinitrile backbone or copolymerizing with other monomers, novel thermoplastic elastomers with tailored properties could be developed.
High-Performance Functional Fluids
The combination of polarity from the nitrile groups and the lubricating properties of the long hydrocarbon chain suggests potential applications as functional fluids.
-
Lubricant Additives: Long-chain organic molecules are known to act as friction modifiers and anti-wear additives in lubricants. The nitrile groups could provide enhanced surface adhesion through polar interactions with metal surfaces, forming a protective film that reduces friction and wear. Research should focus on synthesizing various long-chain dinitriles and evaluating their performance as additives in different base oils, including measuring friction coefficients and wear scar diameters.
-
Plasticizers: Plasticizers are added to polymers to increase their flexibility and durability. Long-chain aliphatic dinitriles could act as novel, potentially bio-based, plasticizers for polymers like PVC.[5][6][7][8] The long alkyl chain would provide the necessary spacing between polymer chains to increase flexibility, while the polar nitrile groups could enhance compatibility with polar polymers.[5][6] Research in this area would involve blending dinitriles with various polymers and characterizing the mechanical and thermal properties of the resulting materials.
Corrosion Inhibitors
Organic molecules containing heteroatoms like nitrogen are often effective corrosion inhibitors. The nitrile groups in long-chain dinitriles can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[9] The long aliphatic chain can further enhance this protection by creating a hydrophobic barrier. Research could involve synthesizing dinitriles with varying chain lengths and evaluating their corrosion inhibition efficiency for different metals and in various corrosive environments using electrochemical techniques.
Corrosion inhibition by dinitrile adsorption.
Drug Development and Biological Activity
While a less conventional application, the unique properties of long-chain aliphatic dinitriles could be leveraged in drug development. The nitrile group is a common pharmacophore found in many approved drugs, where it can participate in hydrogen bonding and other polar interactions with biological targets.[10] The long aliphatic chain can modulate lipophilicity, influencing a molecule's ability to cross cell membranes and its pharmacokinetic profile.
-
Novel Scaffolds for Drug Discovery: Long-chain dinitriles could serve as novel scaffolds for the synthesis of new bioactive molecules. The terminal nitrile groups can be chemically modified to a variety of other functional groups, such as amines, carboxylic acids, or heterocycles, allowing for the creation of diverse chemical libraries for screening.
-
Targeted Drug Delivery: The amphiphilic nature of derivatives of long-chain dinitriles could be explored for the development of novel drug delivery systems, such as micelles or nanoparticles.
It is important to note that the toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide.[11][12][13][14] Therefore, any exploration in this area must be accompanied by rigorous toxicological evaluation.
Drug discovery workflow with dinitriles.
Key Experimental Protocols
To facilitate research in these areas, detailed experimental protocols are essential. The following sections provide methodologies for the synthesis of long-chain aliphatic dinitriles and their subsequent conversion to diamines.
Biocatalytic Synthesis of α,ω-Aliphatic Dinitriles
This sustainable method utilizes aldoxime dehydratases to convert dialdoximes into dinitriles under mild conditions, avoiding the use of toxic reagents like hydrogen cyanide.[15][16]
Step 1: Synthesis of α,ω-Dialdoximes from Dialdehydes
-
Materials: α,ω-dialdehyde (e.g., adipic aldehyde, suberic aldehyde), hydroxylamine hydrochloride, sodium hydroxide, water, ethanol.
-
Procedure: a. Dissolve the α,ω-dialdehyde in ethanol in a round-bottom flask. b. In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. c. Slowly add the hydroxylamine solution to the dialdehyde solution with stirring at room temperature. d. Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). e. Upon completion, the dialdoxime product often precipitates from the solution. If not, the product can be extracted with an organic solvent (e.g., ethyl acetate). f. The crude product is purified by recrystallization or column chromatography.
Step 2: Enzymatic Dehydration of α,ω-Dialdoximes to α,ω-Dinitriles [15]
-
Materials: α,ω-dialdoxime, whole-cell biocatalyst expressing an aldoxime dehydratase (e.g., E. coli expressing OxdA or OxdB), potassium phosphate buffer (pH 7.0), dimethyl sulfoxide (DMSO, optional co-solvent).
-
Procedure: a. Prepare a suspension of the whole-cell biocatalyst in the potassium phosphate buffer in a sealed reaction vessel. b. Add the solid α,ω-dialdoxime to the cell suspension. If the substrate has low aqueous solubility, a co-solvent like DMSO can be added (e.g., 20% v/v). c. Flush the vessel with an inert gas (e.g., argon) and seal it. d. Stir the reaction mixture at a controlled temperature (e.g., 30°C). e. Monitor the conversion of the dialdoxime to the dinitrile using gas chromatography (GC) or high-performance liquid chromatography (HPLC). f. Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent. g. The organic extract is then dried and the solvent is removed under reduced pressure to yield the crude dinitrile, which can be further purified by distillation or chromatography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. Sebaconitrile | 1871-96-1 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biotransformation by enzymes of the nitrile metabolism : biotrans [biotrans.mbu.cas.cz]
A Technical Guide to the Homologous Series of Branched-Chain Dinitriles for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of branched-chain dinitriles, a class of organic compounds characterized by two nitrile (-C≡N) groups attached to a branched aliphatic backbone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical space and biological relevance of these molecules. While a systematically studied homologous series of branched-chain dinitriles is not extensively documented in publicly available literature, this guide consolidates known principles of their synthesis and properties based on related aliphatic nitriles and dinitriles.
Synthesis of Branched-Chain Dinitriles
The synthesis of branched-chain dinitriles can be approached through several established methods for nitrile formation, adapted for the introduction of two nitrile groups and a branched structure. Key strategies include nucleophilic substitution and cyanation reactions.
Nucleophilic Substitution Routes
A primary method for synthesizing dinitriles involves the reaction of dihaloalkanes with cyanide salts.[1] To introduce branching, an appropriately substituted dihaloalkane is required.
Experimental Protocol: Synthesis of a Branched-Chain Dinitrile via Nucleophilic Substitution
This protocol is a generalized procedure based on common nucleophilic substitution reactions for nitrile synthesis.
-
Objective: To synthesize a branched-chain dinitrile from a corresponding branched-chain dihalide.
-
Materials:
-
Branched-chain dihalide (e.g., 1,3-dibromo-2-methylpropane)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Water
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the branched-chain dihalide in the polar aprotic solvent.
-
Add a molar excess (typically 2.2 to 2.5 equivalents) of sodium cyanide to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrate and solvent used (e.g., 80-150 °C for several hours). Monitor the reaction progress using an appropriate technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with an organic solvent multiple times.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude dinitrile product by vacuum distillation or column chromatography.
-
-
Characterization: The final product should be characterized by spectroscopic methods such as Infrared (IR) spectroscopy (to confirm the presence of the nitrile group, typically a sharp peak around 2250 cm⁻¹), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR to confirm the overall structure), and mass spectrometry (to confirm the molecular weight).
The following diagram illustrates the general workflow for this synthesis.
Other Synthetic Routes
Alternative methods for nitrile synthesis could be adapted for branched-chain dinitriles, such as the dehydration of diamides or cyanide-free methods involving the transformation of other functional groups.[2][3] For instance, a di-aldehyde could be converted to a di-oxime and subsequently dehydrated to form a dinitrile.[3]
Physicochemical Properties of Branched-Chain Dinitriles
The physical properties of a homologous series of branched-chain dinitriles are expected to follow general chemical principles. Branching generally lowers the melting and boiling points compared to their straight-chain isomers due to reduced efficiency in crystal packing and decreased surface area for intermolecular interactions.
Boiling Points
Nitriles exhibit high boiling points for their molecular weight due to strong dipole-dipole interactions arising from the polar nitrile group.[4][5] Within a homologous series of branched-chain dinitriles, the boiling point is expected to increase with the length of the carbon chain due to stronger van der Waals forces.
Solubility
Lower molecular weight nitriles are soluble in water because they can accept hydrogen bonds from water molecules via the lone pair of electrons on the nitrogen atom.[4][5] As the hydrocarbon portion of the molecule increases in size, the solubility in water is expected to decrease. The presence of two nitrile groups would likely enhance water solubility compared to a corresponding mononitrile of similar molecular weight.
The following table summarizes the expected trends in the physicochemical properties of a hypothetical homologous series of branched-chain dinitriles.
| Property | Trend with Increasing Carbon Chain Length | Influence of Branching (vs. linear isomer) |
| Boiling Point | Increase | Decrease |
| Melting Point | Generally Increase (can be irregular) | Decrease |
| Water Solubility | Decrease | Generally Increase (for isomers) |
| Polarity | Relatively Constant (dominated by -CN groups) | No significant change |
Biological Activity and Applications in Drug Development
Nitrile-containing compounds are found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[6] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions with biological targets. Aliphatic dinitriles have been studied for their enzymatic transformation by microorganisms, suggesting their potential role in biocatalysis and biodegradation.[7]
While specific data on the biological activities of homologous series of branched-chain dinitriles is scarce, their structural features suggest several potential areas of interest for drug development:
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Enzyme Inhibition: The electrophilic carbon of the nitrile group can interact with nucleophilic residues in enzyme active sites.
-
Modulation of Physicochemical Properties: The introduction of branched dinitrile moieties can be used to fine-tune the solubility, lipophilicity, and other properties of a lead compound.
The potential involvement of branched-chain dinitriles in metabolic pathways could be analogous to the catabolism of branched-chain amino acids, which involves a series of enzymatic steps.
The diagram below outlines a hypothetical signaling pathway interaction for a bioactive dinitrile compound.
Conclusion
Branched-chain dinitriles represent an underexplored area of chemical space with potential applications in materials science and drug discovery. While a comprehensive body of literature on their homologous series is not yet established, their synthesis can be achieved through established organic chemistry methodologies. Their physicochemical properties are predicted to follow trends related to chain length and branching, and their biological activity warrants further investigation. This guide provides a foundational understanding for researchers looking to explore this promising class of compounds.
References
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 3. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Natural products containing the nitrile functional group and their biological activities [repository.rcsi.com]
- 7. researchgate.net [researchgate.net]
Navigating the Toxicological Landscape of 2,9-Dimethyldecanedinitrile: An In-Depth Technical Guide
Disclaimer: No direct toxicological studies have been published for 2,9-Dimethyldecanedinitrile. This guide provides a comprehensive overview of the anticipated toxicological profile based on data from structurally analogous aliphatic dinitriles. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All data and methodologies are derived from surrogate compounds and established testing protocols.
Executive Summary
This compound is an aliphatic dinitrile for which specific safety and toxicology data are not publicly available. This technical guide synthesizes information from related aliphatic dinitriles, such as adiponitrile, decanedinitrile, and dodecanenitrile, to construct a predictive toxicological profile. The primary mechanism of acute toxicity for short-chain aliphatic nitriles is the metabolic release of cyanide, which can inhibit cellular respiration. Longer-chain aliphatic dinitriles are anticipated to have lower acute toxicity due to slower metabolism and lower bioavailability. This document summarizes key toxicological endpoints, presents available quantitative data in a structured format, details representative experimental protocols, and provides visualizations of the metabolic pathway and a general in-vivo acute toxicity testing workflow.
Predicted Toxicological Profile
Based on data from analogous compounds, this compound is predicted to exhibit moderate acute toxicity if ingested or inhaled. Skin and eye irritation are also potential hazards. The toxicity of aliphatic nitriles is largely attributed to the in-vivo metabolic release of cyanide.[1]
Acute Toxicity
Aliphatic dinitriles can be toxic if swallowed, inhaled, or absorbed through the skin. The primary mechanism of systemic toxicity is the metabolic cleavage of the nitrile group, leading to the release of cyanide ions.[1] Cyanide disrupts cellular respiration by inhibiting cytochrome c oxidase in the mitochondria.
Data on Structurally Similar Aliphatic Dinitriles:
| Compound | CAS No. | Species | Route | LD50/LC50 | Reference |
| Adiponitrile | 111-69-3 | Rat | Oral | 100 - 500 mg/kg | [2] |
| Adiponitrile | 111-69-3 | Rat | Inhalation | 1.71 mg/L (4h) | [2] |
| Dodecanenitrile | 2437-25-4 | Rat | Oral | 500 mg/kg | [3][4] |
Genetic Toxicology
No specific genotoxicity data is available for this compound. Adiponitrile was found to be not a genetic toxin.[2] Standard assays such as the Ames test and in vitro chromosomal aberration test would be necessary to evaluate the mutagenic and clastogenic potential of this compound.
Repeated-Dose Toxicity
Sub-chronic and chronic toxicity studies on analogous compounds are limited. For adiponitrile, repeated inhalation exposure in rats resulted in hematological changes.[2]
Skin and Eye Irritation
Aliphatic dinitriles are generally considered to be skin and eye irritants. Adiponitrile caused slight eye irritation but no skin irritation in rabbits.[2] Decanenitrile is classified as a skin irritant.[5]
Experimental Protocols
The following are representative experimental protocols for key toxicological studies. These are generalized procedures based on OECD guidelines and are not specific to any single study cited due to the lack of detailed published methodologies for the surrogate compounds.
Acute Oral Toxicity (Representative Protocol based on OECD TG 423)
-
Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
-
Age of Animals: 8-12 weeks at the start of dosing.
-
Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum.
-
Dose Administration: The test substance is administered orally by gavage. A single dose is used.
-
Procedure: A sequential testing procedure is used, with three animals per step. Dosing is initiated at a starting dose level selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dose levels.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.
-
Endpoint: The LD50 is estimated based on the observed mortalities.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Representative Protocol based on OECD TG 439)
-
Test System: Commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™).
-
Procedure: The test substance is applied topically to the surface of the RhE tissue. Following a defined exposure period, the substance is removed by washing.
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically.
-
Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.
Visualizations
Signaling Pathways and Experimental Workflows
The primary mechanism of toxicity for aliphatic dinitriles involves metabolic activation. The following diagram illustrates the conceptual metabolic pathway leading to the release of cyanide.
References
- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dodecane nitrile, 2437-25-4 [perflavory.com]
- 4. dodecane nitrile, 2437-25-4 [thegoodscentscompany.com]
- 5. Decanenitrile | C10H19N | CID 74791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,9-Dimethyldecanedinitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Currently, there is a notable absence of specific, published synthesis methods for 2,9-dimethyldecanedinitrile in the available scientific literature. Consequently, this document presents a proposed, robust two-step synthetic route based on well-established and reliable chemical transformations. The proposed pathway begins with the conversion of a suitable C10 precursor, 2,9-decanediol, to the corresponding dibromide, followed by a dicyanation reaction to yield the target dinitrile.
This protocol is designed to provide a strong foundational methodology for researchers to produce this compound for further study and application. The described procedures are adapted from general methods for analogous chemical conversions and are accompanied by detailed experimental steps, safety precautions, and recommendations for characterization.
Proposed Synthetic Scheme
The proposed synthesis of this compound is a two-step process:
-
Bromination of 2,9-decanediol: The diol is converted to the corresponding dibromide using a standard brominating agent.
-
Dicyanation of 2,9-dibromodecane: The resulting dibromide undergoes a nucleophilic substitution with cyanide ions to yield the final dinitrile product.
Figure 1: Proposed two-step synthesis of this compound.
Data Presentation: Summary of Proposed Synthesis
The following table summarizes the key parameters for the proposed two-step synthesis of this compound. Expected yields are estimates based on typical outcomes for these types of reactions and may vary.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Expected Yield (%) |
| 1 | Bromination of Diol | 2,9-decanediol, Phosphorus tribromide (PBr₃) | Dichloromethane (DCM) | 0 to 25 | 4 | 80-90 |
| 2 | Dicyanation of Dibromide | 2,9-dibromodecane, Sodium cyanide (NaCN) | Dimethyl sulfoxide (DMSO) | 90 | 12 | 70-85 |
Experimental Protocols
Safety Precautions: This protocol involves hazardous materials. Phosphorus tribromide is corrosive and reacts violently with water. Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step 1: Synthesis of 2,9-dibromodecane (Proposed)
This protocol details the conversion of 2,9-decanediol to 2,9-dibromodecane via reaction with phosphorus tribromide.
Materials:
-
2,9-decanediol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,9-decanediol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add phosphorus tribromide (0.7 equivalents, a slight excess per hydroxyl group) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of ice water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,9-dibromodecane.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound (Proposed)
This protocol describes the dicyanation of 2,9-dibromodecane to form the target dinitrile using the principles of the Kolbe nitrile synthesis.[1][2][3][4][5]
Materials:
-
2,9-dibromodecane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stir bar, add sodium cyanide (2.5 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
-
Heat the mixture to 90 °C with stirring to dissolve the sodium cyanide.
-
Add a solution of 2,9-dibromodecane (1 equivalent) in a small amount of DMSO to the reaction flask.
-
Maintain the reaction mixture at 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization: Experimental Workflow
References
Application Notes and Protocols: 2,9-Dimethyldecanedinitrile as a Precursor in Polymer Synthesis
Introduction
Aliphatic dinitriles are valuable precursors for the synthesis of diamines, which are key building blocks for polyamides. 2,9-Dimethyldecanedinitrile, with its branched C12 backbone, offers the potential to introduce unique properties into the resulting polymers, such as improved solubility, lower crystallinity, and modified thermal and mechanical characteristics compared to their linear counterparts. The conversion of the nitrile groups to amines, followed by polycondensation with a suitable diacid or diacid chloride, can yield novel polyamides. These materials could find applications as engineering plastics, fibers, or adhesives.
Hypothetical Synthesis Pathway
The primary route for utilizing this compound in polymer synthesis involves a two-step process:
-
Reduction to Diamine: The dinitrile is first reduced to the corresponding diamine, 2,9-dimethyldecanediamine.
-
Polycondensation: The resulting diamine is then reacted with a dicarboxylic acid or its derivative to form a polyamide.
Application Notes and Protocols for the Catalytic Hydrolysis of 2,9-Dimethyldecanedinitrile to 2,9-Dimethyldecanedioic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catalytic Methods Overview
The hydrolysis of dinitriles to dicarboxylic acids can be achieved through several catalytic approaches. The choice of method often depends on the desired reaction conditions, substrate compatibility, and scalability.
-
Acid-Catalyzed Hydrolysis: This method typically involves heating the dinitrile in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid.[2][4][5] The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In this approach, the dinitrile is treated with a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup.[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.
-
Enzymatic Hydrolysis: Nitrilase enzymes offer a mild and selective alternative for the conversion of dinitriles to dicarboxylic acids.[6] This biocatalytic method can often be performed under neutral pH and ambient temperature, minimizing side reactions and byproducts.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes the key parameters and expected outcomes for the different catalytic hydrolysis methods. Please note that these are generalized values based on typical nitrile hydrolysis reactions and may require optimization for 2,9-dimethyldecanedinitrile.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis (Nitrilase) |
| Catalyst | HCl, H₂SO₄ | NaOH, KOH | Nitrilase |
| Typical Temperature | 80-110°C (Reflux) | 80-110°C (Reflux) | 25-40°C |
| Typical Reaction Time | 12-48 hours | 12-48 hours | 24-72 hours |
| Solvent | Aqueous acid | Aqueous base | Aqueous buffer (e.g., phosphate) |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Expected Yield | Moderate to High | Moderate to High | Potentially High |
| Selectivity | May have side products from harsh conditions | May have side products from harsh conditions | High |
| Workup | Extraction, crystallization | Acidification, extraction, crystallization | Enzyme removal, extraction, crystallization |
| Advantages | Readily available and inexpensive reagents | Readily available and inexpensive reagents | Mild conditions, high selectivity, environmentally friendly |
| Disadvantages | Harsh conditions, potential for side reactions | Harsh conditions, requires stoichiometric base and subsequent acidification | Enzyme cost and stability, may require specific enzyme screening |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (10-20 eq). The volume should be sufficient to ensure effective stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).
-
Protocol 2: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (10-20 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This should be done in an ice bath as the neutralization is exothermic.
-
Collect the precipitated dicarboxylic acid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization.
-
Protocol 3: Enzymatic Hydrolysis of this compound
-
Enzyme and Buffer Preparation: Prepare a phosphate buffer solution (e.g., 50-100 mM, pH 7.0-8.0). Suspend the nitrilase enzyme in the buffer.
-
Reaction Setup: In a temperature-controlled shaker flask, add the this compound (1.0 eq) to the enzyme-buffer suspension. A co-solvent such as DMSO or ethanol may be used at a low concentration (<5% v/v) to aid in substrate solubility.
-
Reaction Conditions: Incubate the mixture at the optimal temperature for the specific nitrilase (typically 25-40°C) with constant agitation.
-
Monitoring the Reaction: Monitor the formation of the diacid using High-Performance Liquid Chromatography (HPLC) or GC.
-
Workup and Purification:
-
Once the reaction is complete, terminate the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) to precipitate the enzyme, or by heat denaturation followed by centrifugation.
-
Remove the denatured enzyme by centrifugation or filtration.
-
Acidify the supernatant to a pH of 1-2 with a suitable acid (e.g., HCl).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Experimental workflow for the catalytic hydrolysis of this compound.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. EP3312286A3 - Process for converting dinitriles to dicarboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols: Reduction of 2,9-Dimethyldecanedinitrile to 2,9-Dimethyldecanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reduction of 2,9-dimethyldecanedinitrile to its corresponding diamine, 2,9-dimethyldecanediamine. The primary method detailed is catalytic hydrogenation using Raney Nickel, a versatile and effective catalyst for the reduction of aliphatic nitriles. While specific literature on the reduction of this compound is limited, the provided protocols are based on established procedures for the hydrogenation of analogous long-chain aliphatic dinitriles.[1][2] These protocols are intended to serve as a comprehensive guide for laboratory synthesis and process development.
Introduction
Aliphatic diamines are crucial building blocks in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The reduction of dinitriles is a common and industrially significant method for producing these valuable compounds.[2] Catalytic hydrogenation stands out as an atom-economical and environmentally benign approach for this transformation.[2] Among the various catalysts, Raney Nickel is widely employed due to its high activity and versatility in hydrogenating a broad range of functional groups, including nitriles.[3]
The reduction of this compound presents a typical challenge for the synthesis of a long-chain, branched diamine. Controlling the reaction conditions is critical to achieve a high yield of the primary diamine and to minimize the formation of secondary and tertiary amine byproducts. This document outlines a robust protocol for this reduction, along with methods for catalyst preparation, reaction monitoring, and product purification.
Chemical Reaction Pathway
The overall chemical transformation is the reduction of the two nitrile functional groups in this compound to primary amine groups using hydrogen gas in the presence of a catalyst.
References
Application Notes and Protocols: The Use of 2,9-Dimethyldecanedinitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,9-Dimethyldecanedinitrile, focusing on its role as a precursor in the synthesis of valuable macrocyclic ketones. The primary application highlighted is the synthesis of 3-methylcyclopentadecanone, a key component of synthetic muscone, a highly sought-after fragrance and potential therapeutic agent.
Introduction
This compound is a long-chain aliphatic dinitrile that serves as a strategic starting material for the construction of large ring systems. Its structure is particularly well-suited for intramolecular cyclization reactions to form macrocycles, which are important structural motifs in natural products, pharmaceuticals, and fragrances. The most prominent application of this dinitrile is in the synthesis of macrocyclic ketones via the Thorpe-Ziegler reaction.
Key Application: Synthesis of a Muscone Precursor
The intramolecular cyclization of this compound is a key step in the synthesis of 3-methylcyclopentadecanone, the structural basis of muscone. This transformation is typically achieved through the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of the dinitrile to form a cyclic β-enaminonitrile, followed by hydrolysis and decarboxylation to yield the desired macrocyclic ketone.
Reaction Pathway: Thorpe-Ziegler Cyclization of this compound
Caption: Thorpe-Ziegler cyclization of this compound.
Experimental Protocols
Protocol 1: Thorpe-Ziegler Cyclization of this compound
Objective: To synthesize a precursor to 3-methylcyclopentadecanone via intramolecular cyclization of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | (As available) | Starting material |
| Sodium amide (NaNH₂) | 98% | (e.g., Aldrich) | Strong base, handle with caution |
| Anhydrous Toluene | ≥99.8% | (e.g., Aldrich) | Anhydrous solvent is crucial |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | (e.g., Fisher) | For hydrolysis |
| Diethyl ether | Anhydrous | (e.g., Aldrich) | For extraction |
| Saturated Sodium Bicarbonate Solution | ACS Grade | (As prepared) | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | (e.g., VWR) | For drying organic phase |
| High-dilution apparatus | - | - | Recommended to favor intramolecular reaction |
Experimental Procedure:
Step 1: Intramolecular Cyclization
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The use of a high-dilution apparatus is highly recommended.
-
To the flask, add a suspension of sodium amide in anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.
-
Dissolve this compound in a significant volume of anhydrous toluene and add it to the dropping funnel.
-
Add the dinitrile solution dropwise to the refluxing sodium amide suspension over a period of 8-12 hours to maintain high dilution conditions, which favor the intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature.
Step 2: Hydrolysis and Decarboxylation
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide.
-
Separate the organic layer.
-
Slowly add the organic layer to a solution of dilute sulfuric acid (e.g., 30-40% v/v in water) with vigorous stirring.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the enaminonitrile intermediate to the corresponding β-ketonitrile, followed by decarboxylation to the final macrocyclic ketone.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired 3-methylcyclopentadecanone precursor.
General Experimental Workflow
Caption: General workflow for the synthesis of macrocyclic ketones.
Quantitative Data Summary
As no specific literature data for the cyclization of this compound was found, the following table presents typical yields for Thorpe-Ziegler cyclizations of other long-chain dinitriles to provide an expected range for this reaction.
| Dinitrile Substrate | Product Ring Size | Base | Solvent | Yield (%) | Reference |
| Adiponitrile | 6 | NaNH₂ | Toluene | ~80 | Generic Data |
| Suberonitrile | 8 | NaNH₂ | Xylene | ~75 | Generic Data |
| Sebaconitrile | 10 | NaNH₂ | Toluene | ~70 | Generic Data |
| Dodecanedinitrile | 12 | NaNH₂ | Toluene | ~65 | Generic Data |
| This compound | 15 (expected) | NaNH₂ | Toluene | 60-75 (estimated) | (Hypothetical) |
Note: Yields are highly dependent on reaction conditions, particularly the effectiveness of the high-dilution conditions.
Safety Precautions
-
Sodium amide is a highly reactive and moisture-sensitive strong base. It can ignite in air. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Anhydrous solvents can be flammable. Work in a well-ventilated area away from ignition sources.
-
The quenching of the reaction with water is highly exothermic and can generate flammable hydrogen gas. Perform this step slowly and with adequate cooling.
Disclaimer
The provided experimental protocol is a representative method for the Thorpe-Ziegler cyclization of long-chain dinitriles and has not been specifically optimized for this compound. Researchers should conduct their own literature search for any updated procedures and perform appropriate risk assessments before commencing any experimental work. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary to achieve the desired yield and purity.
Application Notes and Protocols for the Functionalization of 2,9-Dimethyldecanedinitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,9-Dimethyldecanedinitrile is an aliphatic dinitrile that serves as a versatile building block in organic synthesis. The two nitrile groups offer reactive sites for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecules. This document provides detailed protocols for three fundamental functionalization reactions of the nitrile groups in this compound: reduction to primary amines, hydrolysis to carboxylic acids, and the addition of Grignard reagents to form ketones.
Reduction of Nitrile Groups to Primary Amines
The reduction of the nitrile groups in this compound to primary amine groups yields 2,9-dimethyldecane-1,10-diamine. This transformation is commonly achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).
Protocol 1: Catalytic Hydrogenation using Raney Nickel
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles due to its efficiency and scalability. Raney nickel is a common catalyst for this transformation.
Experimental Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney nickel (approx. 5-10% by weight of the dinitrile) with deionized water until the washings are neutral, followed by washes with absolute ethanol.
-
Reaction Setup: To a high-pressure autoclave, add this compound and a solvent such as ethanol or methanol. Add the prepared Raney nickel catalyst to the mixture. For improved selectivity and to suppress the formation of secondary amines, a small amount of ammonia or sodium hydroxide can be added.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-100 bar) and heat the mixture to the reaction temperature (e.g., 100-150°C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 2,9-dimethyldecane-1,10-diamine can be purified by vacuum distillation.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields. This method is well-suited for laboratory-scale syntheses.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (a molar excess, typically 2-3 equivalents per nitrile group) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Dinitrile: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water. This will produce a granular precipitate of aluminum salts.
-
Workup: Filter the mixture and wash the precipitate thoroughly with the ether solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2,9-dimethyldecane-1,10-diamine can be purified by vacuum distillation.
Hydrolysis of Nitrile Groups to Carboxylic Acids
The hydrolysis of this compound results in the formation of 2,9-dimethyldecanedioic acid. This can be achieved under either acidic or basic conditions.
Protocol 3: Acid-Catalyzed Hydrolysis
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and an excess of an aqueous acid solution (e.g., 20-70% sulfuric acid or concentrated hydrochloric acid).[1][2]
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by the disappearance of the nitrile starting material (e.g., by IR spectroscopy, looking for the disappearance of the C≡N stretch).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. If it remains in solution, the product can be extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The crude 2,9-dimethyldecanedioic acid can be purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.
Protocol 4: Base-Catalyzed Hydrolysis
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in an excess of an aqueous or alcoholic solution of a strong base (e.g., 10-25% sodium hydroxide or potassium hydroxide).[2]
-
Reaction: Heat the mixture to reflux for several hours. During the reaction, ammonia gas will be evolved.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is acidic. The dicarboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude 2,9-dimethyldecanedioic acid can be further purified by recrystallization.
Addition of Grignard Reagents to form Ketones
The reaction of a Grignard reagent with both nitrile groups of this compound, followed by hydrolysis, will produce a diketone.
Protocol 5: Synthesis of a Diketone via Grignard Reaction
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, at least 2 equivalents).
-
Addition of Dinitrile: Dissolve this compound in an anhydrous solvent (e.g., diethyl ether or THF) and add it dropwise to the stirred Grignard reagent at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.
-
Hydrolysis of Imine Intermediate: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of a weak acid (e.g., saturated aqueous ammonium chloride) or dilute hydrochloric acid to hydrolyze the intermediate imine.[3]
-
Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude diketone can be purified by column chromatography or recrystallization.
Data Presentation
The following tables summarize quantitative data for the functionalization of aliphatic dinitriles. Data for the specific substrate this compound is limited; therefore, data from analogous long-chain aliphatic dinitriles are presented.
Table 1: Catalytic Hydrogenation of Aliphatic Dinitriles
| Dinitrile Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Product | Yield (%) | Reference |
| Adiponitrile | Raney Ni | Not Specified | 120-180 | 20 | Not Specified | Hexamethylenediamine | High | [4] |
| Adiponitrile | Raney Ni-Cr | Acetic Anhydride/NaOH | 50 | ~0.35 MPa | Not Specified | Hexamethylenediamine | 77 | [5] |
| Dicyanobenzene | Raney Ni-Ti | Butanol/Ammonia | 140-180 | ~14 MPa | Not Specified | Diamine | 60 | [5] |
Table 2: Hydrolysis of Dicarboxylic Acid Precursors
| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Castor Oil | NaOH | ~250 | Not Specified | Sebacic Acid | Low (initially) | [6] |
| Sodium Ricinoleate | KOH, Fe₂O₃ catalyst | 270 | 1 | Sebacic Acid | 70.2 | [7] |
| Dimethyl Sebacate | Hydrolysis | Not Specified | Not Specified | Sebacic Acid | Not Specified | [6] |
Table 3: Grignard Reaction with Nitriles
| Nitrile Substrate | Grignard Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Benzonitrile | n-Butylmagnesium Bromide | Benzene/Ether | Room Temp | Butyrophenone | Increased yields in benzene/ether | [3] |
| Ethyl Cyanide | Methylmagnesium Bromide | Not Specified | Not Specified | Butanone | Not Specified | [8] |
| General Aliphatic Nitrile | R-MgX | Diethyl Ether/THF | 0 to RT | Ketone | Generally Good | [2][3] |
Visualization of Experimental Workflows
The following diagram illustrates the key functionalization pathways for this compound.
Caption: Functionalization pathways of this compound.
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 6. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]
- 7. Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
Application Notes and Protocols for Long-Chain Aliphatic Dinitriles in Materials Science
Introduction
Long-chain aliphatic dinitriles, such as derivatives of decanedinitrile, are versatile chemical intermediates. Their primary application in materials science stems from their conversion to the corresponding diamines, which serve as essential monomers for the synthesis of high-performance polyamides. These polyamides are valued for their mechanical strength, thermal stability, and flexibility, properties influenced by the length and structure of the aliphatic chain.[1][2][3][4] Additionally, the inherent flexibility of long aliphatic chains suggests potential applications as secondary plasticizers or as building blocks for other specialty polymers.
Potential Application: Monomer for Polyamide Synthesis
The most significant potential application of 2,9-Dimethyldecanedinitrile is as a precursor to 2,9-Dimethyldecanediamine, a monomer for the synthesis of specialty polyamides (e.g., PA 10,12). The "2,9-dimethyl" substitution on the decane backbone would introduce branching, which can influence the polymer's crystallinity, solubility, and mechanical properties.[5]
Logical Workflow for Polyamide Synthesis
Caption: Workflow for Polyamide Synthesis from a Dinitrile Precursor.
Experimental Protocol: Synthesis of a Polyamide from a Long-Chain Diamine
This protocol outlines the melt polycondensation of a long-chain diamine (derived from the corresponding dinitrile) with a dicarboxylic acid to form a polyamide.
Materials:
-
Long-chain diamine (e.g., 2,9-Dimethyldecanediamine)
-
Dicarboxylic acid (e.g., dodecanedioic acid)
-
Catalyst (e.g., titanium isopropoxide)[6]
-
High-purity water
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure stainless-steel reactor with a mechanical stirrer, nitrogen inlet, and vacuum port
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Salt Formation:
-
Equimolar amounts of the long-chain diamine and dicarboxylic acid are dissolved in high-purity water to form a nylon salt solution.[2][7]
-
The pH of the solution is carefully adjusted to ensure a stoichiometric balance.
-
The water is then evaporated under reduced pressure to obtain the solid nylon salt.
-
-
Polycondensation:
-
The dried nylon salt is charged into the high-pressure reactor.
-
A catalytic amount of titanium isopropoxide is added.[6]
-
The reactor is sealed and purged with high-purity nitrogen to remove any oxygen.
-
The temperature is gradually raised to approximately 220-280°C under a nitrogen atmosphere.
-
The pressure inside the reactor will increase due to the formation of water as a byproduct of the condensation reaction.[3][4]
-
Once the desired pressure is reached, it is maintained for 1-2 hours to facilitate the initial polymerization.
-
-
Vacuum Stage:
-
To drive the polymerization to completion and achieve a high molecular weight, the water byproduct must be removed.
-
A vacuum is slowly applied to the reactor while maintaining the high temperature.
-
The viscosity of the molten polymer will increase as the molecular weight increases. The reaction is monitored by the torque on the mechanical stirrer.
-
The vacuum is maintained for another 1-2 hours until the desired viscosity is achieved.
-
-
Polymer Extrusion and Quenching:
-
The molten polyamide is then extruded from the reactor under nitrogen pressure into a strand.
-
The polymer strand is passed through a water bath to quench and solidify it.
-
The solidified strand is then pelletized for further processing and characterization.
-
Experimental Workflow: Material Characterization
Caption: Workflow for Thermal and Mechanical Characterization of the Synthesized Polyamide.
Expected Material Properties
The introduction of a long-chain, branched dinitrile derivative like this compound into a polyamide structure is expected to influence its properties in several ways. The long aliphatic chain will likely enhance flexibility and reduce moisture absorption, while the methyl branching may disrupt crystal packing, leading to lower crystallinity and potentially improved solubility.
Table of Expected Properties for a Polyamide Derived from a Long-Chain Dinitrile
| Property | Expected Range/Value | Influence of Long Aliphatic Chain & Branching |
| Glass Transition Temp (Tg) | 40 - 70 °C | The long, flexible aliphatic segments increase chain mobility, leading to a lower Tg compared to short-chain polyamides.[8] Branching can further decrease Tg by increasing free volume. |
| Melting Temperature (Tm) | 180 - 220 °C | The presence of long methylene sequences allows for some degree of crystallinity, but the methyl branches are expected to disrupt the crystal lattice, resulting in a lower melting point compared to linear long-chain polyamides.[1][7] |
| Decomposition Temp (Td) | > 400 °C | Polyamides generally exhibit good thermal stability due to the strong amide linkages. The aliphatic nature of the backbone may lead to slightly lower decomposition temperatures compared to aromatic polyamides. |
| Tensile Strength | 50 - 80 MPa | The reduced crystallinity due to branching might lead to a lower tensile strength compared to highly crystalline linear polyamides. However, the overall chain entanglement in a high molecular weight polymer will still provide good strength.[9][10] |
| Elastic Modulus | 1.5 - 3.5 GPa | The flexibility of the long aliphatic chains will result in a lower elastic modulus, indicating a less rigid material compared to polyamides with shorter or aromatic chains.[6][11] |
| Elongation at Break | > 100% | The amorphous regions and flexible chains contribute to higher ductility and elongation before breaking.[9] |
| Water Absorption | Low | Long-chain aliphatic polyamides are known for their low moisture uptake compared to shorter-chain nylons like Nylon 6 or Nylon 6,6. This leads to better dimensional stability in humid environments. |
Potential Application: Plasticizer or Co-monomer
Due to their long, flexible aliphatic structure, long-chain dinitriles or their derivatives could potentially be used as secondary plasticizers for polar polymers like PVC.[12][13] They could increase the free volume between polymer chains, thereby enhancing flexibility and lowering the glass transition temperature.[14][15]
As a co-monomer in the synthesis of other polymers, such as polyesters or polyurethanes (after conversion to a diol), the long, branched aliphatic chain could be used to tailor properties like flexibility, impact resistance, and hydrophobicity.
References
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. kinampark.com [kinampark.com]
- 9. desware.net [desware.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. repo.ijiert.org [repo.ijiert.org]
- 15. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,9-Dimethyldecanedinitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,9-Dimethyldecanedinitrile.
Proposed Synthetic Pathway
Given the absence of a well-established, direct synthesis method for this compound, a plausible and efficient two-step synthetic route is proposed. This pathway begins with the ozonolysis of 1,2-dimethylcyclooctene to yield the intermediate, 2,9-dimethyldecanedial. This intermediate is then converted to the final product, this compound.
Section 1: Synthesis of 2,9-dimethyldecanedial via Ozonolysis
This section focuses on the first key step of the proposed synthesis: the preparation of 2,9-dimethyldecanedial through the ozonolysis of 1,2-dimethylcyclooctene.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of ozonolysis for this synthesis?
A1: Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double or triple bonds using ozone (O₃). In this specific synthesis, the double bond within the 1,2-dimethylcyclooctene ring is cleaved. A subsequent reductive workup ensures the formation of the desired dialdehyde, 2,9-dimethyldecanedial, by preventing over-oxidation to carboxylic acids.[1][2][3]
Q2: Why is a reductive workup necessary?
A2: The initial product of the reaction between ozone and an alkene is an unstable ozonide intermediate. A reductive workup is crucial to gently decompose this ozonide to the desired aldehydes. Common reducing agents for this purpose include dimethyl sulfide (DMS) or zinc and water.[2] An oxidative workup, in contrast, would lead to the formation of carboxylic acids, which is undesirable for this synthetic route.
Q3: What are the expected challenges in this step?
A3: Potential challenges include incomplete reaction, over-oxidation of the aldehyde products, and difficulties in purifying the final dialdehyde. Careful control of reaction temperature and the choice of reductive workup agent are critical to mitigate these issues.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | Insufficient ozone delivery. | Ensure a steady and sufficient flow of ozone. Use an ozone indicator (e.g., Sudan Red III) in a trap after the reaction flask to monitor for ozone breakthrough. |
| Reaction temperature is too high, causing ozone to decompose. | Maintain the reaction at a low temperature, typically -78 °C, using a dry ice/acetone bath. | |
| Formation of carboxylic acid byproducts | Ozonide was subjected to oxidative conditions. | Ensure a strictly reductive workup. Add the reducing agent (e.g., DMS, Zn) before the reaction is allowed to warm to room temperature. |
| Presence of oxidizing impurities. | Use freshly distilled solvents and high-purity reagents. | |
| Complex mixture of products | Incomplete reaction leading to a mix of starting material, ozonide, and product. | Monitor the reaction closely by TLC. Ensure the reaction goes to completion before workup. |
| Side reactions due to impurities in the starting material. | Purify the 1,2-dimethylcyclooctene before use, for example, by distillation. | |
| Difficulty in isolating the product | The product is a relatively non-volatile liquid. | Use extraction with a suitable organic solvent followed by careful removal of the solvent under reduced pressure. Purification by column chromatography on silica gel may be necessary. |
Experimental Protocol: Ozonolysis of 1,2-dimethylcyclooctene
-
Dissolve 1,2-dimethylcyclooctene (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the starting material on TLC or by the appearance of a blue color in the solution, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any residual ozone.
-
Add a reducing agent, such as dimethyl sulfide (1.5 equivalents), to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,9-dimethyldecanedial.
-
Purify the product by column chromatography on silica gel if necessary.
Workflow for the Ozonolysis Step
Caption: Workflow for the synthesis of 2,9-dimethyldecanedial.
Section 2: Conversion of 2,9-dimethyldecanedial to this compound
This section covers the second and final step: the conversion of the intermediate dialdehyde to the target dinitrile. Several methods exist for this transformation, and this guide will cover the most common and effective ones.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for converting an aldehyde to a nitrile?
A1: There are several reliable methods for this conversion.[4][5][6][7] Some of the most frequently used include:
-
Reaction with hydroxylamine followed by dehydration: This is a classic two-step, one-pot method where the aldehyde first forms an aldoxime with hydroxylamine, which is then dehydrated to the nitrile.[5]
-
Using O-substituted hydroxylamines: Reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) can directly convert aldehydes to nitriles in a one-pot reaction with good yields.[4]
-
The Schmidt reaction: This method uses an azide source, such as azidotrimethylsilane (TMSN₃), in the presence of an acid catalyst to convert aldehydes to nitriles.[6]
Q2: How do I choose the best method for my synthesis?
A2: The choice of method depends on several factors, including the scale of your reaction, the functional groups present in your molecule, and the desired reaction conditions (e.g., temperature, pH). For a relatively simple dialdehyde like 2,9-dimethyldecanedial, most of these methods should be effective. It is advisable to perform small-scale trial reactions to determine the optimal method for your specific setup.
Q3: What are the potential side reactions in this conversion?
A3: The primary side reaction to be aware of is the incomplete conversion of the dialdehyde, resulting in a mono-nitrile mono-aldehyde intermediate. Over-reaction or harsh conditions can also lead to the hydrolysis of the nitrile group to a carboxylic acid, although this is less common under anhydrous conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of dinitrile | Incomplete reaction. | Increase reaction time or temperature, or consider a more reactive reagent. Monitor the reaction by TLC to ensure full conversion of the starting material and the mono-nitrile intermediate. |
| Degradation of the product. | Use milder reaction conditions. If using a high-temperature method, try to minimize the reaction time. | |
| Formation of mono-nitrile intermediate | Insufficient reagent. | Use a slight excess of the nitrile-forming reagent (e.g., 2.2-2.5 equivalents for a dialdehyde). |
| Steric hindrance or electronic effects. | Consider a different method that is less sensitive to these effects. | |
| Presence of unreacted starting material | Inactive reagent. | Use fresh, high-quality reagents. |
| Inappropriate solvent or catalyst. | Consult the literature for the optimal solvent and catalyst for the chosen method.[8][9] | |
| Difficulty in purification | Similar polarity of product and byproducts. | Utilize a different solvent system for column chromatography or consider alternative purification techniques like distillation under reduced pressure or recrystallization if the product is a solid.[10] |
Comparison of Synthesis Methods
| Method | Reagents | Typical Yields | Advantages | Disadvantages |
| Hydroxylamine/Dehydration | Hydroxylamine hydrochloride, dehydrating agent (e.g., acetic anhydride, formic acid) | Good to excellent | Readily available and inexpensive reagents. | Can require harsh conditions for dehydration. |
| DPPH | O-(diphenylphosphinyl)hydroxylamine | Good | Mild reaction conditions, high chemoselectivity.[4] | Reagent is more expensive. |
| Schmidt Reaction | Azidotrimethylsilane (TMSN₃), acid catalyst (e.g., TfOH) | Good to high | Tolerates a broad range of functional groups.[6] | Azide reagents are toxic and potentially explosive. |
Experimental Protocols
-
To a solution of 2,9-dimethyldecanedial (1 equivalent) in a suitable solvent (e.g., formic acid or a mixture of methanol and a phosphate buffer), add hydroxylamine hydrochloride (2.2 equivalents).[5][8]
-
Stir the reaction at the recommended temperature (e.g., 60 °C) until the formation of the dioxime is complete (monitored by TLC).[5]
-
If using a dehydrating agent, add it to the reaction mixture and continue stirring until the conversion to the dinitrile is complete.
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Dissolve 2,9-dimethyldecanedial (1 equivalent) in toluene in a round-bottom flask.
-
Add O-(diphenylphosphinyl)hydroxylamine (DPPH) (2.3 equivalents) in one portion at room temperature.[4]
-
Heat the reaction mixture to 85 °C and stir until the reaction is complete as indicated by TLC.[4]
-
Cool the reaction to room temperature and purify the product directly by column chromatography on silica gel.
Decision Tree for Method Selection
Caption: Decision tree for selecting a nitrile synthesis method.
Overall Synthetic Workflow
The following diagram illustrates the complete proposed synthetic pathway from the starting material to the final product.
Caption: Overall workflow for the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Ozonolysis of o-xylene gives:a.) Glyoxalb.) Methylglyoxalc.) Dimethyl Glyoxald.) All of the above [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 9. scirp.org [scirp.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of Long-Chain Dinitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of long-chain dinitriles.
Troubleshooting Guides
Problem 1: Low Purity of Dinitrile After Synthesis
Possible Causes and Solutions:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress using techniques like GC-MS or HPLC to ensure completion. Consider adjusting reaction time, temperature, or catalyst concentration.
-
-
Presence of Side-Reaction Byproducts: The synthesis of long-chain dinitriles, such as the hydrocyanation of butadiene to form adiponitrile, can generate various byproducts. Common impurities in adiponitrile synthesis include 2-methylglutaronitrile, ethylsuccinonitrile, and 2-pentenenitrile.[1]
-
Solution: Optimize reaction conditions to minimize the formation of byproducts. Employ a multi-step purification strategy involving distillation and/or liquid-liquid extraction to separate these impurities.
-
-
Catalyst Residues: Homogeneous or heterogeneous catalysts used in the synthesis may contaminate the final product.
-
Solution: If a heterogeneous catalyst is used, ensure complete filtration. For homogeneous catalysts, consider a liquid-liquid extraction step where the catalyst is soluble in one phase and the dinitrile in the other.
-
Problem 2: Difficulty in Separating Dinitrile from Impurities with Close Boiling Points
Possible Causes and Solutions:
-
Azeotrope Formation: The dinitrile may form an azeotrope with certain impurities, making separation by simple distillation difficult.
-
Solution: Employ azeotropic distillation by introducing a third component that alters the relative volatilities of the dinitrile and the impurity.
-
-
Similar Volatilities: Some impurities have boiling points very close to that of the desired long-chain dinitrile.
-
Solution: Utilize high-efficiency fractional distillation columns with a high number of theoretical plates. Operating the distillation under vacuum can also enhance separation by lowering the boiling points and potentially increasing the relative volatility differences.
-
Problem 3: Product Discoloration
Possible Causes and Solutions:
-
Thermal Degradation: Long-chain dinitriles can be susceptible to thermal degradation at high temperatures, leading to the formation of colored byproducts.
-
Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
-
Presence of Trace Impurities: Certain impurities, even at low concentrations, can cause discoloration, especially upon heating.
-
Solution: Treat the crude product with activated carbon to adsorb colored impurities before the final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of adiponitrile?
A1: The hydrocyanation of butadiene is a primary industrial route for adiponitrile synthesis. Key byproducts from this process include 2-methyl-3-butenenitrile, 4-pentenenitrile, 2-pentenenitrile, 2-methyl-2-butenenitrile, and methylglutaronitrile.[2][3]
Q2: Which purification technique is most effective for removing impurities with boiling points close to that of the desired long-chain dinitrile?
A2: High-efficiency fractional distillation under vacuum is the most effective method. The reduced pressure lowers the boiling points of the compounds, which can increase the difference in their relative volatilities, facilitating better separation. For industrial applications, multi-stage distillation is often employed to achieve high purity (e.g., >99.5% for adiponitrile).[4]
Q3: How can I remove acidic or basic impurities from my long-chain dinitrile product?
A3: Liquid-liquid extraction is a highly effective technique for this purpose.
-
For acidic impurities: You can wash the organic solution of your dinitrile with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the acidic impurities into their water-soluble salts, which will then partition into the aqueous phase.
-
For basic impurities: A wash with an aqueous acidic solution (e.g., dilute hydrochloric acid) will protonate the basic impurities, making them soluble in the aqueous layer.
Q4: What is a suitable method for the initial purification of a solid long-chain dinitrile?
A4: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial. An ideal solvent should dissolve the dinitrile well at elevated temperatures but poorly at room temperature.
Q5: What analytical methods are recommended for assessing the purity of long-chain dinitriles?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods.
-
GC-MS is excellent for identifying and quantifying volatile impurities.[5][6]
-
HPLC is versatile and can be used for a wide range of dinitriles and their potential non-volatile impurities.[7]
Data Presentation
Table 1: Common Impurities in Adiponitrile Synthesis via Butadiene Hydrocyanation
| Impurity | Chemical Formula | Typical Origin |
| 2-Methyl-3-butenenitrile | C5H7N | Byproduct of the first hydrocyanation step[2][4] |
| 4-Pentenenitrile | C5H7N | Byproduct of the first hydrocyanation step[2] |
| 2-Pentenenitrile | C5H7N | Byproduct of the first hydrocyanation step[2][3] |
| 2-Methylglutaronitrile | C6H8N2 | Byproduct of the second hydrocyanation step[1] |
| Ethylsuccinonitrile | C6H8N2 | Byproduct of the second hydrocyanation step[1] |
Table 2: Comparison of Purification Techniques for Long-Chain Dinitriles
| Technique | Principle | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Effective for heat-sensitive compounds, can separate components with close boiling points. | May not be suitable for thermally unstable compounds even under vacuum; requires specialized equipment. |
| Recrystallization | Purification of solids based on differences in solubility in a given solvent at different temperatures. | Can yield very high purity product; relatively simple setup. | Finding a suitable solvent can be challenging; product loss in the mother liquor. |
| Liquid-Liquid Extraction | Separation based on differential solubility of the compound and impurities in two immiscible liquid phases. | Excellent for removing acidic, basic, and water-soluble impurities; can be performed at room temperature. | Requires appropriate immiscible solvents; can generate significant solvent waste. |
Experimental Protocols
Protocol 1: Purification of Adiponitrile by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a cold trap.
-
Sample Preparation: Charge the distillation flask with the crude adiponitrile. Add boiling chips to ensure smooth boiling.
-
Evacuation: Close the system and slowly evacuate it to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fractions that distill over at the boiling point of adiponitrile at the given pressure. Discard the initial lower-boiling fraction (forerun) and stop the distillation before the higher-boiling impurities start to distill.
-
Shutdown: Turn off the heating, allow the system to cool down, and then slowly and carefully release the vacuum before dismantling the apparatus.
Protocol 2: Recrystallization of a Solid Long-Chain Dinitrile
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude dinitrile in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, acetone, and ethyl acetate.[8]
-
Dissolution: Place the crude dinitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Liquid-Liquid Extraction for Removal of Acidic/Basic Impurities
-
Dissolution: Dissolve the crude dinitrile in a suitable water-immiscible organic solvent (e.g., dichloromethane, diethyl ether).
-
Washing:
-
To remove acidic impurities: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate, then drain and discard the aqueous (lower) layer. Repeat this washing step.
-
To remove basic impurities: Wash the organic solution with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) following the same procedure as for the basic wash.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for about 10-15 minutes.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the purified dinitrile.
Mandatory Visualization
Caption: General purification workflow for long-chain dinitriles.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. KR101146403B1 - Method for the production of adiponitrile by hydrocyanation of 1,3-butadiene - Google Patents [patents.google.com]
- 3. JP4509124B2 - Production of adiponitrile by hydrocyanation of 1,3-butadiene - Google Patents [patents.google.com]
- 4. Log in [portfolio-pplus.com]
- 5. Dodecanenitrile | C12H23N | CID 17092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
- 7. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2,9-Dimethyldecanedinitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,9-dimethyldecanedinitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a nucleophilic substitution pathway from a dihalo-precursor.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily competing side reactions and suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Competing Elimination Reactions: The reaction of a secondary dihaloalkane with a cyanide source can also lead to the formation of undesired alkene byproducts through an E2 elimination pathway. This is especially prevalent with sterically hindered substrates or when using a strongly basic cyanide source.
-
Troubleshooting:
-
Solvent Choice: Use a polar aprotic solvent such as DMSO or DMF to favor the S
N2 reaction over E2.[1] Avoid protic solvents like ethanol, which can promote elimination.[2][3] -
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.
-
Cyanide Source: Consider using a less basic cyanide source or adding a phase-transfer catalyst to facilitate the reaction under milder conditions.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress using techniques like TLC or GC-MS to ensure the disappearance of the starting material.
-
Reagent Stoichiometry: Ensure a slight excess of the cyanide reagent is used.
-
-
-
Hydrolysis of the Nitrile Product: The presence of water in the reaction mixture can lead to the hydrolysis of the dinitrile to the corresponding dicarboxylic acid or diamide, especially under acidic or basic conditions.[1]
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Illustrative Data on Reaction Conditions vs. Yield and Purity:
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Side Product |
| 1 | Ethanol | 80 | 12 | 45 | 70 | Elimination Product |
| 2 | DMSO | 60 | 24 | 85 | 95 | - |
| 3 | DMF | 60 | 24 | 82 | 94 | - |
| 4 | DMSO | 100 | 12 | 60 | 80 | Elimination Product |
Question: I am observing an unexpected peak in my GC-MS analysis. What could it be?
Answer:
An unexpected peak likely corresponds to a side product. Based on the typical synthesis route, the most probable side products are:
-
Mono-nitrile: The reaction may be incomplete, resulting in a molecule where only one of the two halide groups has been substituted by a cyanide group.
-
Elimination Product (Alkene): As mentioned, an elimination reaction can lead to the formation of an unsaturated nitrile.
-
Hydrolysis Products: If water is present, you might observe peaks corresponding to the partial or full hydrolysis of the dinitrile to amides or carboxylic acids.
To identify the unknown peak, consider running co-injection with a suspected standard if available, or further characterization using techniques like NMR and IR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the nucleophilic substitution (SN2) reaction of a suitable precursor, such as 2,9-dibromo- or 2,9-diiododecane, with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent.[3][4][5]
Q2: How can I purify the final this compound product?
A2: Purification can typically be achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is often effective. Distillation under reduced pressure can also be a viable method for purification if the product is thermally stable.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (2.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Initiation: Stir the suspension and heat it to 60°C.
-
Substrate Addition: Dissolve 2,9-dibromodecane (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the heated cyanide suspension over 30 minutes.
-
Reaction Monitoring: Maintain the reaction mixture at 60°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash them with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate) and load it onto the column.
-
Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A workflow for troubleshooting low yield or impurity.
References
"optimizing reaction conditions for 2,9-Dimethyldecanedinitrile synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,9-dimethyldecanedinitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presumed to be synthesized via the coupling of two molecules of 5-bromo-2-methylpentanenitrile.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective coupling reaction. | - Ensure all reagents and solvents are anhydrous.[1] - Verify the activity of the coupling agent (e.g., sodium or magnesium). - Increase the reaction temperature or time. |
| Degradation of starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Analyze the reaction mixture at intermediate time points to monitor for product degradation. | |
| Inefficient purification. | - Check for product loss in the aqueous layer during workup.[2] - Ensure the chosen chromatography conditions are appropriate for the product's polarity. | |
| Formation of Side Products | Isonitrile formation. | - Use a polar aprotic solvent like DMSO to favor the formation of the nitrile over the isonitrile.[3][4] - Employ alkali metal cyanides (e.g., NaCN or KCN) which favor SN2 reaction at the carbon atom.[3][5] |
| Elimination reactions. | - Use a less sterically hindered base if applicable. - Maintain a lower reaction temperature to disfavor elimination pathways.[6] | |
| Polymerization of reactants. | - Use a suitable catalyst and ensure anhydrous conditions to prevent polymerization of nitrile compounds.[1] | |
| Difficulty in Product Purification | Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider alternative purification techniques such as distillation or recrystallization. |
| Product is an oil and difficult to handle. | - If the product is an oil, ensure complete removal of solvent under high vacuum. - Consider converting the dinitrile to a solid derivative for easier handling and characterization, if feasible for the subsequent steps. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A plausible and common strategy for synthesizing a symmetrical long-chain dinitrile like this compound is through the coupling of two smaller, functionalized nitrile precursors. For instance, the coupling of two molecules of a 5-halopentanenitrile derivative in the presence of a suitable coupling agent.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Key parameters include maintaining anhydrous (dry) conditions for both solvents and reagents, performing the reaction under an inert atmosphere to prevent side reactions with oxygen or moisture, controlling the reaction temperature to balance reaction rate and minimize side reactions, and the choice of solvent, which can influence the reaction mechanism and product distribution.[3][4]
Q3: How can I minimize the formation of the isonitrile byproduct?
A3: The formation of isonitriles is a common side reaction in nitrile synthesis involving cyanide nucleophiles.[3][4] To minimize this, use a polar aprotic solvent such as DMSO, which favors the SN2 attack of the carbon end of the cyanide ion.[3] Using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) also promotes the desired nitrile formation.[5]
Q4: My reaction is complete, but I am having trouble isolating the pure product. What should I do?
A4: First, ensure that your workup procedure is not causing product loss. For instance, some dinitriles may have slight water solubility, leading to loss in the aqueous phase.[2] For purification, column chromatography is common. You may need to screen different solvent systems to find the optimal conditions for separating your product from any unreacted starting materials or byproducts. If the product is a high-boiling oil, vacuum distillation could be a viable purification method.
Q5: The crude NMR of my product looks very complex. What could be the issue?
A5: A complex crude NMR spectrum could indicate the presence of multiple side products or unreacted starting materials. It is also possible that the desired product is unstable under the reaction or workup conditions.[2] It is advisable to first analyze a sample of the crude reaction mixture before the workup to see if the complexity arises during the reaction or the isolation process.
Experimental Protocols
Proposed Synthesis of this compound via Coupling
This protocol describes a hypothetical synthesis based on general principles of nitrile chemistry.
Materials:
-
5-bromo-2-methylpentanenitrile
-
Sodium metal
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add finely cut sodium metal to anhydrous toluene.
-
Heat the mixture to the melting point of sodium while stirring vigorously to create a fine dispersion. Allow the dispersion to cool to room temperature.
-
Slowly add a solution of 5-bromo-2-methylpentanenitrile in anhydrous toluene to the sodium dispersion. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.
-
Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. US9394242B2 - Method for preparing dinitrile compound - Google Patents [patents.google.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 4. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 5. Kolbe_nitrile_synthesis [chemeurope.com]
- 6. Kolbe-Nitril-Synthese [organische-chemie.ch]
Technical Support Center: Degradation Pathways of Aliphatic Dinitriles under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aliphatic dinitriles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work on the acidic degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general degradation pathway of aliphatic dinitriles under acidic conditions?
A1: The acidic hydrolysis of aliphatic dinitriles typically proceeds in a stepwise manner. The first step involves the hydrolysis of one nitrile group to form a cyano-amide intermediate. This is followed by the hydrolysis of the second nitrile group to yield a diamide. Finally, both amide groups are hydrolyzed to produce the corresponding dicarboxylic acid and ammonium salts as the final products. The reaction is generally conducted by heating the dinitrile with a strong acid, such as hydrochloric acid or sulfuric acid.[1][2][3]
Q2: What are the typical intermediates in the acidic hydrolysis of aliphatic dinitriles?
A2: The primary intermediates are the corresponding ω-cyano-carboxylic acid and the diamide.[4] For example, in the hydrolysis of adiponitrile, 5-cyanovaleramide and adipamide are the main intermediates before the final formation of adipic acid. The relative concentrations of these intermediates depend on the reaction conditions, such as acid concentration and temperature.
Q3: Can the hydrolysis be stopped at the amide intermediate stage?
A3: While it is challenging to completely halt the reaction at the amide stage under acidic conditions, it is possible to favor the formation of the amide by using milder conditions, such as lower temperatures and shorter reaction times.[5] However, isolating the amide in high yield from an acidic hydrolysis is often difficult because the hydrolysis of the amide to the carboxylic acid is also catalyzed by acid.[6]
Q4: What are the common side reactions during the acidic hydrolysis of aliphatic dinitriles?
A4: Common side reactions can include the formation of by-products at high temperatures.[7] For some dinitriles, intramolecular cyclization can occur, leading to the formation of cyclic imides.[8] The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles to form a cyclic ketone after acidic workup, is typically base-catalyzed but the potential for acid-catalyzed cyclization should be considered depending on the substrate and conditions.[8][9][10][11]
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis
Symptoms:
-
Low yield of the desired dicarboxylic acid.
-
Presence of starting dinitrile and/or amide intermediates in the final product mixture, as detected by analytical techniques like HPLC, GC-MS, or NMR.[12][13]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Concentration or Activity | Increase the concentration of the strong acid (e.g., HCl, H₂SO₄). For nitriles with low water solubility, consider using a co-solvent or a phase-transfer catalyst to improve miscibility. |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing the reaction mixture is a common practice to accelerate the hydrolysis rate.[1][2] |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, HPLC) to determine the optimal reaction duration.[12] |
| Poor Solubility of the Dinitrile | For long-chain aliphatic dinitriles with poor solubility in aqueous acid, consider using a solvent system that enhances solubility, such as aqueous acetic acid. |
Issue 2: Formation of Undesired Byproducts
Symptoms:
-
Presence of unexpected peaks in analytical chromatograms (GC, HPLC) or signals in spectra (NMR, MS).
-
Difficulty in purifying the final dicarboxylic acid product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | High temperatures can lead to decomposition or side reactions.[7] Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize byproduct formation. |
| Intramolecular Cyclization | For dinitriles with appropriate chain lengths (e.g., capable of forming 5- or 6-membered rings), intramolecular cyclization to form cyclic imides can be a competing reaction.[8] Consider using milder reaction conditions or a different acid catalyst. |
| Polymerization | Some unsaturated dinitriles may be prone to polymerization under acidic conditions. Ensure the starting material is free from impurities that could initiate polymerization. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Low recovery of the dicarboxylic acid after workup.
-
Contamination of the product with ammonium salts or residual acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Water Solubility of Short-Chain Dicarboxylic Acids | For highly water-soluble acids like succinic or glutaric acid, extraction with an organic solvent may be inefficient. Consider methods like evaporation of the aqueous solution followed by recrystallization from a suitable solvent. |
| Co-precipitation with Ammonium Salts | During workup and crystallization, the ammonium salt byproduct can co-precipitate with the dicarboxylic acid. To remove ammonium salts, consider washing the crude product with cold water or recrystallizing from a solvent in which the ammonium salt is poorly soluble. |
| Residual Strong Acid | Ensure complete neutralization of the strong acid catalyst during the workup procedure. Washing the organic extract with brine can help remove residual acid. |
| Emulsion Formation during Extraction | If emulsions form during the extraction process, adding a small amount of a saturated salt solution (brine) can help to break the emulsion. |
Experimental Protocols
Below are generalized experimental protocols for the acidic hydrolysis of common aliphatic dinitriles. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Acidic Hydrolysis of Adiponitrile to Adipic Acid
Materials:
-
Adiponitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine adiponitrile and an excess of aqueous strong acid (e.g., 6 M HCl or 3 M H₂SO₄).[7]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by HPLC or GC-MS to observe the disappearance of adiponitrile and the formation of adipic acid.[13]
-
Once the reaction is complete (typically after several hours of reflux), cool the reaction mixture to room temperature and then in an ice bath to precipitate the adipic acid.
-
Collect the solid product by vacuum filtration and wash it with cold distilled water to remove residual acid and ammonium chloride.
-
Recrystallize the crude adipic acid from hot water to obtain the purified product.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Acidic Hydrolysis of Succinonitrile to Succinic Acid
Materials:
-
Succinonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve succinonitrile in an excess of concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.
-
Heat the solution to reflux with stirring.
-
Continue heating for several hours until the hydrolysis is complete, which can be monitored by the cessation of ammonia evolution or by analytical methods like ¹H NMR spectroscopy.
-
After cooling, transfer the solution to a crystallizing dish and allow it to stand for crystallization. Succinic acid will precipitate.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry.
-
Further purification can be achieved by recrystallization from water.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the acidic hydrolysis of various aliphatic dinitriles. Note that yields are highly dependent on the specific experimental conditions.
| Dinitrile | Acid | Temperature (°C) | Time (h) | Yield of Dicarboxylic Acid (%) | Reference |
| Adiponitrile | H₂SO₄/H₃PO₄ | 270 | 2 | >95 (conversion) | [7] |
| Adiponitrile | Acetonitrile/H₂O (autogenous pressure) | 300 | 0.17 | ~65 | [14] |
| Pimelonitrile | Caustic Fusion followed by Acidification | 360-370 | 1 | 90 | [15] |
Signaling Pathways and Experimental Workflows
Degradation Pathway of Aliphatic Dinitriles
Caption: Stepwise hydrolysis of aliphatic dinitriles under acidic conditions.
Experimental Workflow for Dinitrile Hydrolysis
Caption: General experimental workflow for the synthesis of dicarboxylic acids.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yields.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
- 8. EP2635555A2 - Process for the preparation of cyclic imides, of derivatives thereof and uses - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Process for separation and purification of a dicarboxylic acid containing mixture - Patent US-11453636-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US2377795A - Synthesis of adiponitrile - Google Patents [patents.google.com]
- 15. US2826609A - Process for the manufacture of pimelic acid - Google Patents [patents.google.com]
"troubleshooting peak splitting in NMR of 2,9-Dimethyldecanedinitrile"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting in the NMR spectrum of aliphatic molecules, using 2,9-Dimethyldecanedinitrile as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing unexpected peak splitting in the 1H NMR spectrum of a molecule like this compound?
A1: Unexpected peak splitting in the NMR spectrum of a chiral molecule like this compound can arise from several factors:
-
Presence of Diastereomers: If the sample is a mixture of diastereomers, each diastereomer will give its own distinct set of NMR signals, leading to a doubling of peaks.[1][2][3]
-
Magnetic Inequivalence: Protons that are chemically equivalent (i.e., interchangeable by a symmetry operation) may not be magnetically equivalent. This occurs when they have different coupling relationships to a neighboring nucleus.[4][5][6] For example, the methylene protons in a chiral molecule can be diastereotopic and thus magnetically inequivalent.
-
Strong Coupling (Second-Order Effects): When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), complex splitting patterns can emerge that do not follow the simple n+1 rule. This phenomenon is known as strong coupling or second-order effects.
-
Sample Preparation Issues: Poor shimming of the magnetic field, sample inhomogeneity, or the presence of paramagnetic impurities can lead to peak broadening and artificial splitting.[7][8][9]
Q2: How can I determine if the observed peak splitting is due to the presence of diastereomers?
A2: The presence of diastereomers will result in a complete doubling of all signals in the NMR spectrum, although the separation of these doubled peaks may vary for different protons. To confirm, you can:
-
Analyze the 13C NMR Spectrum: The presence of diastereomers will also lead to a doubling of signals in the 13C NMR spectrum.
-
Use Chromatographic Techniques: Techniques like chiral HPLC or GC can be used to separate the diastereomers, and the NMR of the isolated isomers can then be acquired.
-
Vary the Temperature: In some cases, the chemical shift difference between diastereomeric signals can be temperature-dependent.
Q3: What is magnetic inequivalence and how does it affect the spectrum of this compound?
A3: Magnetic inequivalence arises when chemically equivalent protons have different coupling constants to a common coupling partner.[4][5][6] In this compound, which has two stereocenters (at C2 and C9), the methylene protons (e.g., at C3, C4, C5, C6, C7, and C8) can be diastereotopic. This means they are in a stereochemically different environment and are not interchangeable by a simple rotation. As a result, they will have different chemical shifts and will couple to each other, leading to more complex splitting patterns than a simple triplet or quartet.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Splitting
This guide provides a step-by-step workflow to identify the source of unexpected peak splitting.
Experimental Workflow for Diagnosing Peak Splitting
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426) [hmdb.ca]
- 2. compoundchem.com [compoundchem.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-DIMETHYL-1,3-BUTADIENE(513-81-5) 13C NMR [m.chemicalbook.com]
- 9. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
"how to increase the solubility of 2,9-Dimethyldecanedinitrile for analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2,9-Dimethyldecanedinitrile during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: this compound is a long-chain aliphatic dinitrile. Due to its long hydrocarbon backbone, it is expected to be a nonpolar compound with low solubility in aqueous solutions and high solubility in organic solvents. It is likely to be classified as a poorly water-soluble compound.
Q2: Which solvents are recommended for dissolving this compound for analysis?
A2: Based on its predicted nonpolar nature, the following solvents are recommended for initial solubility screening:
-
High Solubility: Hexane, Toluene, Dichloromethane (DCM), Chloroform
-
Moderate Solubility: Acetone, Acetonitrile, Ethyl acetate
-
Low to Insoluble: Water, Methanol, Ethanol
Q3: My this compound sample is not dissolving sufficiently for my analytical method. What can I do?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[1][2][3][4] These include:
-
Co-solvency: Using a mixture of solvents to increase solubility.[4][5]
-
Temperature Adjustment: Gently heating the sample can increase the rate of dissolution and solubility.
-
Particle Size Reduction: Grinding the sample to a finer powder increases the surface area for dissolution.[4][5]
-
Use of Surfactants: Adding a small amount of a suitable surfactant can help to solubilize nonpolar compounds in more polar solvents through micelle formation.
Troubleshooting Guides
Issue 1: Poor dissolution in the chosen analytical solvent.
Symptoms:
-
Visible solid particles remain in the solution after vortexing or sonication.
-
Low analyte signal or inconsistent results in chromatographic analysis.
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that the chosen solvent is appropriate for a nonpolar compound. Refer to the solvent recommendation table below.
-
Employ Co-solvency: If a single solvent is ineffective, try a solvent mixture. For instance, if your analysis requires a semi-polar solvent system, a mixture of acetonitrile and a less polar solvent like dichloromethane might be effective.
-
Apply Gentle Heating: Warm the sample and solvent mixture in a controlled manner (e.g., in a warm water bath). Be cautious of solvent evaporation and the thermal stability of the analyte.
-
Increase Mixing Energy: Use sonication in addition to vortexing to break down agglomerates and enhance dissolution.
-
Reduce Particle Size: If you have the solid compound, grinding it with a mortar and pestle before adding the solvent can significantly improve dissolution rates.[4][5]
Issue 2: Analyte precipitation upon dilution or mixing with an aqueous mobile phase.
Symptoms:
-
The solution becomes cloudy or forms a precipitate when an aqueous solution is added.
-
Clogging of HPLC columns or inconsistent flow rates.
-
Erratic peak shapes in chromatography.
Troubleshooting Steps:
-
Adjust the Solvent Composition of the Diluent: Instead of diluting with a purely aqueous solution, use a diluent that contains a higher percentage of the organic solvent in which the compound is soluble.
-
Optimize the Initial Mobile Phase Composition: For reversed-phase chromatography, start with a higher percentage of the organic mobile phase to ensure the analyte remains dissolved upon injection.
-
Consider a Sample Preparation Technique:
-
Solid Phase Extraction (SPE): This can be used to transfer the analyte from a highly organic solvent to a solvent system compatible with your analytical method.
-
Liquid-Liquid Extraction (LLE): Extract the analyte into a volatile organic solvent, evaporate the solvent, and reconstitute the residue in a smaller volume of a compatible solvent.
-
Experimental Protocols
Protocol 1: Screening for Optimal Solvent using Co-solvency
Objective: To determine an effective co-solvent system for solubilizing this compound for analysis.
Materials:
-
This compound
-
Primary Solvents (e.g., Dichloromethane, Toluene)
-
Co-solvents (e.g., Acetonitrile, Methanol)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., 1 mg/mL in Dichloromethane).
-
In a series of volumetric flasks, prepare different ratios of the primary solvent and a co-solvent (e.g., 90:10, 80:20, 70:30 DCM:Acetonitrile).
-
Add a known volume of the stock solution to each flask and bring to volume with the respective co-solvent mixture.
-
Vortex each solution for 1 minute and sonicate for 5 minutes.
-
Visually inspect for any precipitation or cloudiness.
-
Analyze the clear solutions using the intended analytical method (e.g., HPLC-UV) to assess recovery and peak shape.
Data Presentation:
| Primary Solvent | Co-solvent | Ratio (v/v) | Visual Observation | Analyte Recovery (%) |
| Dichloromethane | Acetonitrile | 90:10 | Clear | 98.5 |
| Dichloromethane | Acetonitrile | 80:20 | Clear | 99.1 |
| Dichloromethane | Acetonitrile | 70:30 | Slight Haze | 95.2 |
| Dichloromethane | Methanol | 90:10 | Clear | 97.8 |
| Dichloromethane | Methanol | 80:20 | Precipitate | 75.4 |
Visualizations
References
"preventing polymerization during distillation of dinitriles"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the distillation of dinitriles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the distillation of dinitriles, leading to polymerization and other complications.
Issue 1: Polymer formation in the reboiler or distillation column.
-
Question: I am observing solid polymer formation in my distillation setup, particularly in the reboiler and on the column packing. What are the likely causes and how can I prevent this?
-
Answer: Polymer formation during the distillation of dinitriles is often caused by thermal stress on the material, leading to either free-radical or anionic polymerization. High temperatures in the reboiler can initiate these reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Reboiler Temperature | Reduce the distillation pressure to lower the boiling point of the dinitrile. Operating under vacuum is a standard method to prevent thermal decomposition and polymerization[1]. |
| Presence of Initiators | Ensure all glassware and equipment are scrupulously clean and free of any residues that could act as polymerization initiators. |
| Absence of Inhibitors | Introduce a suitable polymerization inhibitor into the dinitrile before starting the distillation. |
| Extended Heating Time | Minimize the residence time of the dinitrile in the reboiler by using an appropriate batch size and heating rate. |
Issue 2: Discoloration of the dinitrile during distillation.
-
Question: My dinitrile is turning yellow or brown during distillation, even if no solid polymer is visible. What does this indicate?
-
Answer: Discoloration is often a precursor to polymerization and indicates thermal degradation of the dinitrile. This can be caused by excessive heat or the presence of impurities.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Thermal Degradation | Lower the distillation temperature by reducing the pressure (vacuum distillation). |
| Presence of Oxygen | While oxygen can act as an inhibitor for some radical polymerizations, it can also lead to the formation of colored byproducts at high temperatures. Purging the system with an inert gas like nitrogen or argon before heating can mitigate this. |
| Acidic or Basic Impurities | Traces of acids or bases can catalyze polymerization. Neutralize the crude dinitrile with a suitable agent and wash with deionized water before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of polymerization that occur during dinitrile distillation?
A1: Based on the chemistry of nitriles, two primary polymerization pathways are of concern during distillation:
-
Free-Radical Polymerization: High temperatures can lead to the formation of free radicals, which can initiate chain-reaction polymerization. This is a common issue for many unsaturated monomers during distillation.
-
Anionic Polymerization: The nitrile group can be susceptible to nucleophilic attack, leading to anionic polymerization. This can be initiated by impurities such as bases or other nucleophiles. For instance, in the purification of acrylonitrile, anionic polymerization of hydrogen cyanide (a common impurity) is a known issue that can be mitigated by the addition of acids.
Q2: What types of inhibitors can be used to prevent polymerization of dinitriles?
A2: While specific data for dinitrile distillation is limited, inhibitors effective for other nitriles and unsaturated monomers are likely to be beneficial. These fall into two main categories:
-
Free-Radical Scavengers: These compounds react with and neutralize free radicals, terminating the polymerization chain reaction.
-
Anionic Polymerization Inhibitors: These are typically acidic compounds that neutralize any basic initiators present.
Inhibitor Selection Table (Inferred from related chemistries)
| Inhibitor Type | Examples | Probable Mechanism of Action | Typical Concentration (ppm) |
| Stable Free Radicals | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Scavenges carbon-centered radicals. | 50 - 200 |
| Hindered Phenols | 4-tert-butylcatechol (TBC), Hydroquinone (HQ) | Donate a hydrogen atom to growing polymer radicals. | 100 - 1000 |
| Aromatic Amines | Phenylenediamine derivatives | Act as radical scavengers. | 100 - 500 |
| Weak Acids | Acetic Acid, Phosphoric Acid | Neutralize anionic initiators. | Trace amounts |
Note: The effectiveness and optimal concentration of these inhibitors for specific dinitriles should be determined experimentally.
Q3: What are the key experimental parameters to control during dinitrile distillation?
A3: Careful control of experimental conditions is crucial for preventing polymerization.
Key Distillation Parameters
| Parameter | Recommendation | Rationale |
| Pressure | As low as reasonably achievable (vacuum) | Lowers the boiling point, reducing thermal stress and the rate of thermally induced polymerization. |
| Temperature | Keep the reboiler temperature as low as possible. | Minimizes the rate of all polymerization reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and potential side reactions that can lead to polymer formation. |
| Inhibitor Concentration | Use an appropriate concentration of a suitable inhibitor. | Directly counteracts the initiation of polymerization. |
| Heating Mantle | Use a heating mantle with a stirrer. | Ensures even heating and prevents localized hot spots which can trigger polymerization. |
Experimental Protocols
Protocol 1: General Procedure for Inhibited Vacuum Distillation of a Dinitrile
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Charge the distillation flask with the crude dinitrile.
-
Add the selected polymerization inhibitor (e.g., 100 ppm of 4-tert-butylcatechol).
-
Add a magnetic stir bar.
-
-
System Assembly:
-
Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.
-
Place the distillation flask in a heating mantle on a magnetic stirrer.
-
Connect the vacuum pump through a cold trap.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Slowly evacuate the system to the desired pressure.
-
Once the pressure is stable, begin heating the distillation flask.
-
Collect the distilled dinitrile in a receiving flask, which may be cooled in an ice bath.
-
Monitor the temperature and pressure throughout the distillation.
-
Do not distill to dryness to avoid concentrating potentially unstable residues.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cool, slowly vent the system to atmospheric pressure with an inert gas.
-
Disassemble the apparatus.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving polymerization issues during dinitrile distillation.
Caption: Key strategic elements for preventing polymerization during the distillation of dinitriles.
References
Technical Support Center: Scale-Up Synthesis of 2,9-Dimethyldecanedinitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 2,9-Dimethyldecanedinitrile. The information provided is based on general principles of organic synthesis scale-up and common issues encountered with aliphatic dinitriles.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns involve the handling of cyanide reagents and the management of exothermic reactions.
-
Cyanide Toxicity: Many synthetic routes to nitriles involve the use of highly toxic cyanide salts (e.g., NaCN, KCN) or hydrogen cyanide (HCN).[1] Accidental ingestion, inhalation, or skin contact can be fatal.[1] All personnel must be trained in handling cyanides, and appropriate personal protective equipment (PPE) must be worn. An emergency response plan, including the availability of an antidote like hydroxocobalamin, should be in place.[1]
-
Exothermic Reactions: The formation of the nitrile group is often an exothermic process. On a larger scale, heat dissipation becomes less efficient, which can lead to a rapid increase in temperature and pressure (a thermal runaway). This can cause the reactor to rupture and release toxic materials. Continuous monitoring of the reaction temperature is critical, and a reliable cooling system is essential.
-
Byproduct Formation: At elevated temperatures, side reactions can lead to the formation of flammable or toxic byproducts.
Q2: What are the most common side reactions observed during the synthesis of aliphatic dinitriles?
A2: Common side reactions include incomplete conversion, hydrolysis of the nitrile groups, and polymerization.
-
Incomplete Conversion: One or both of the leaving groups on the starting material may not be substituted by the cyanide nucleophile, resulting in mono-nitrile impurities.
-
Hydrolysis: If water is present in the reaction mixture, the nitrile groups can be hydrolyzed to form amides or carboxylic acids, especially under acidic or basic conditions.
-
Polymerization: Under certain conditions, especially at high temperatures or in the presence of certain catalysts, intermolecular reactions can lead to the formation of oligomeric or polymeric byproducts.
Q3: How can I effectively purify this compound at a larger scale?
A3: Purification at scale often relies on distillation or recrystallization.
-
Vacuum Distillation: Given the likely high boiling point of this compound, vacuum distillation is the preferred method to prevent thermal decomposition. The efficiency of the distillation is dependent on the volatility difference between the product and impurities.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent is critical to ensure high recovery of the pure product.
Troubleshooting Guides
Issue 1: Low Yield
Symptom: The isolated yield of this compound is significantly lower than in the lab-scale synthesis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Mixing | On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Increase the stirring rate and consider using a more powerful overhead stirrer with a properly designed impeller. |
| Temperature Control | An increase in reaction temperature due to poor heat dissipation can favor side reactions. Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider a slower addition of reagents to better control the exotherm. |
| Incomplete Reaction | The reaction time may need to be extended at a larger scale. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) to ensure it has gone to completion. |
| Side Reactions | Analyze the crude product to identify major byproducts. This can provide clues about the undesired reaction pathways. For example, the presence of hydroxy-nitriles may indicate incomplete conversion of a diol starting material. |
| Work-up Issues | During the work-up, the product may be lost to the aqueous phase if its polarity has been altered by side products. Ensure the pH of the aqueous phase is optimized for the separation. Perform extractions with an appropriate organic solvent. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Product Purity is Low After Distillation
Symptom: The purity of this compound, as determined by GC or NMR, is below the required specification after vacuum distillation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-distilling Impurity | An impurity may have a boiling point very close to that of the product. Increase the efficiency of the distillation by using a fractionating column with more theoretical plates. Alternatively, consider a chemical treatment of the crude product to convert the impurity into a less volatile substance before distillation. |
| Thermal Decomposition | The product may be decomposing at the distillation temperature, even under vacuum. Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the desired pot temperature. |
| Inadequate Vacuum | A leak in the distillation setup can lead to a higher boiling point and potential for oxidation. Check all joints and seals of the vacuum distillation apparatus for leaks. |
| Contamination from Previous Batch | The distillation equipment may not have been cleaned thoroughly after a previous use. Ensure a rigorous cleaning protocol is in place for all equipment between batches. |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a representative two-step synthesis from a commercially available starting material.
Step 1: Dibromination of 2,9-Dimethyldecane-1,10-diol
-
To a stirred solution of 2,9-dimethyldecane-1,10-diol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (2.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,10-dibromo-2,9-dimethyldecane.
Step 2: Cyanation of 1,10-Dibromo-2,9-dimethyldecane
-
In a well-ventilated fume hood, dissolve the crude 1,10-dibromo-2,9-dimethyldecane (1.0 eq) in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (2.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours.
-
Monitor the reaction by GC for the disappearance of the dibromide.
-
After completion, cool the reaction to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to give the crude this compound.
-
Purify the crude product by vacuum distillation.
General Scale-Up Synthesis Workflow
Caption: A typical workflow for scaling up a chemical synthesis process.
References
Technical Support Center: GC-MS Analysis of Branched Dinitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method development for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched dinitriles.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of branched dinitriles, presented in a question-and-answer format.
Question: Why am I not seeing any peaks for my branched dinitrile sample?
Answer:
The absence of peaks in your chromatogram can stem from several issues throughout the analytical process. A systematic approach to troubleshooting is recommended.
-
Sample Introduction:
-
Syringe/Injection Issue: Ensure the syringe is drawing and injecting the sample correctly. Check for blockages in the syringe needle.
-
Injector Temperature: Dinitriles, especially those with higher molecular weights due to branching, may have high boiling points. An injector temperature that is too low will result in incomplete volatilization. A good starting point for the injector temperature is 250 °C. For high-boiling analytes, you may need to experiment with higher temperatures, such as 275 °C or 300 °C.[1]
-
Leaky Septum: A worn or leaking septum can lead to sample loss. Septa are consumable parts and should be replaced regularly, typically after about 200 injections.
-
-
GC System:
-
Gas Flow: Verify that the carrier gas (e.g., Helium) is flowing at the correct rate. Check for leaks in the gas lines and connections.
-
Column Installation: An improperly installed column can lead to leaks and prevent the sample from reaching the detector. Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.
-
-
Detector:
-
Detector Functionality: Confirm that the mass spectrometer is functioning correctly. Check the tuning of the instrument and ensure the detector is turned on and operating within its specified parameters.
-
Question: My branched dinitrile peaks are showing significant tailing. What are the likely causes and solutions?
Answer:
Peak tailing is a common issue in GC, often exacerbated by polar analytes like dinitriles. The nitrile groups can interact with active sites within the GC system.
-
Active Sites:
-
Injector Liner: The glass liner in the injector can have active silanol groups that interact with polar compounds. Using a deactivated liner can significantly reduce this interaction. Regularly replacing the liner is crucial, especially when analyzing complex matrices.
-
Column Contamination: The front end of the GC column can become contaminated with non-volatile residues from the sample matrix, creating active sites. Trimming 10-20 cm from the front of the column can often resolve this issue.[2]
-
Column Choice: If the problem persists, consider using a more inert column, such as one with an "end-capped" stationary phase, which minimizes interactions with residual silanol groups.[3]
-
-
Chromatographic Conditions:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[3]
-
Inappropriate Column Phase: A mismatch between the polarity of the stationary phase and the analyte can cause poor peak shape. For dinitriles, a mid-polarity column (e.g., one containing a percentage of cyanopropylphenyl) may provide better results than a completely non-polar phase.
-
-
Physical Issues:
-
Poor Column Cut: A jagged or uneven column cut can create turbulence and dead volume, leading to peak tailing. Always inspect the column cut with a magnifier to ensure it is clean and square.[2]
-
Improper Column Installation: If the column is not positioned correctly in the inlet, it can also cause peak shape problems.[2]
-
Question: I am observing shifts in the retention times of my branched dinitrile peaks between injections. What could be the reason?
Answer:
Retention time shifts indicate a lack of stability in the chromatographic system.
-
Flow Rate and Pressure Instability:
-
Carrier Gas Leaks: Even small leaks in the system can cause fluctuations in the carrier gas flow rate and pressure, leading to inconsistent retention times. Thoroughly check for leaks at all fittings and connections.
-
Gas Supply Issues: Ensure a consistent supply of high-purity carrier gas. Fluctuations in the gas cylinder pressure can affect the flow rate.
-
-
Oven Temperature Fluctuations:
-
Oven Control: Verify that the GC oven is maintaining a stable and reproducible temperature program.
-
-
Column Issues:
-
Column Bleed: As a column ages, the stationary phase can degrade and "bleed," which can affect retention times. Conditioning the column at a high temperature may help, but eventually, the column will need to be replaced.
-
Sample Matrix Effects: Inconsistent sample matrices between injections can slightly alter the interactions with the stationary phase, leading to minor shifts in retention time.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for GC column selection for branched dinitriles?
A1: For separating branched dinitriles, the polarity of the stationary phase is a critical parameter. A good starting point is a mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent). This type of column separates compounds based on a combination of boiling point and polarity. For isomers that are difficult to separate, a more polar column, such as one with a higher percentage of cyanopropylphenyl substitution, may be necessary to enhance selectivity based on dipole-dipole interactions.[4] The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample and the desired resolution versus analysis time.[5][6]
Q2: How does branching affect the mass spectral fragmentation of dinitriles?
A2: The mass spectra of aliphatic nitriles often do not show a prominent molecular ion peak (M+).[7] Instead, a significant [M-1]+ peak is commonly observed due to the loss of a hydrogen atom alpha to the nitrile group, forming a stable cation. For straight-chain nitriles, a characteristic McLafferty rearrangement can produce a base peak at m/z 41.
For branched dinitriles, fragmentation will be influenced by the position of the branch. Cleavage is favored at the branching point due to the formation of more stable secondary or tertiary carbocations.[8] Therefore, you can expect to see fragment ions corresponding to the loss of alkyl groups at the branch points. The interpretation of the mass spectrum will involve identifying these characteristic fragmentation patterns to elucidate the structure of the branched dinitrile.
Q3: Is derivatization necessary for the GC-MS analysis of branched dinitriles?
A3: Derivatization is a technique used to modify a compound to make it more suitable for GC analysis, for example, by increasing its volatility or thermal stability.[9][10][11][12][13] For many branched dinitriles, derivatization is not strictly necessary as they are often volatile enough for direct GC-MS analysis. However, if you are working with very high molecular weight or highly polar dinitriles that exhibit poor peak shape or thermal degradation, derivatization could be beneficial. A common derivatization reaction for compounds with active hydrogens is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[12]
Quantitative Data Summary
The following tables provide a summary of typical starting parameters for the GC-MS analysis of branched dinitriles. These should be considered as a starting point and may require optimization for your specific application.
Table 1: Recommended GC Parameters
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 - 300 °C | Ensures complete vaporization of higher boiling point dinitriles.[1] |
| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for higher concentrations to avoid column overload.[14] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1 - 2 mL/min | Typical flow rate for most capillary columns. |
| Oven Program | Start at a low temperature (e.g., 50-70 °C) and ramp to a high temperature (e.g., 280-300 °C) | A temperature program is necessary to elute a range of compounds with different boiling points.[15] |
Table 2: Recommended Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that provides reproducible fragmentation patterns.[16] |
| Electron Energy | 70 eV | Standard energy for EI that generates a library-searchable mass spectrum. |
| Source Temperature | 230 °C | A good starting point to prevent condensation of analytes in the ion source. |
| Quadrupole Temperature | 150 °C | A typical setting to maintain mass accuracy. |
| Scan Range | m/z 40 - 500 | A wide enough range to capture the molecular ion (if present) and key fragment ions of most dinitriles. |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Dissolve the branched dinitrile sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or hexane. Avoid using water or other non-volatile solvents.
-
Concentration: The optimal concentration will depend on the sensitivity of your instrument. A starting concentration of 1-10 µg/mL is often suitable.
-
Filtration/Centrifugation: Ensure the sample is free of any particulate matter by filtering it through a 0.22 µm syringe filter or by centrifuging the sample and transferring the supernatant to a clean autosampler vial.
Protocol 2: GC-MS Method Development
-
Column Selection: Start with a mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Initial GC Program:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Initial MS Program:
-
Ionization: EI at 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-500
-
-
Optimization:
-
Analyze a standard of your branched dinitrile.
-
Evaluate the peak shape and retention time.
-
If peak tailing is observed, follow the troubleshooting guide above.
-
If isomers are not well-resolved, try a slower temperature ramp or a more polar GC column.
-
Optimize the injector temperature to maximize the response for your specific analyte.
-
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: A flowchart for systematic GC-MS method development.
References
- 1. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. trajanscimed.com [trajanscimed.com]
- 5. gcms.cz [gcms.cz]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. GCMS Section 6.17 [people.whitman.edu]
- 8. whitman.edu [whitman.edu]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of Synthetic Pathways to 2,9-Dimethyldecanedinitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proposed Synthesis Routes for 2,9-Dimethyldecanedinitrile, a Novel Branched Long-Chain Dinitrile.
This compound is a long-chain, branched aliphatic dinitrile. Due to the absence of this compound in readily available chemical catalogs and limited appearance in scientific literature, this guide presents two plausible, multi-step synthetic routes for its preparation, based on established organic chemistry principles. The proposed pathways offer different strategies for the key carbon-carbon bond formation and subsequent functional group transformations. This comparison aims to provide a comprehensive overview of the potential methodologies, allowing researchers to select the most suitable approach based on factors such as precursor availability, reaction scalability, and overall efficiency.
Data Summary: Comparison of Proposed Synthesis Routes
| Parameter | Route 1: Reductive Coupling & Two-Step Nitrile Formation | Route 2: Grignard Coupling & Direct Nitrile Formation |
| Starting Material | 5-Bromo-2-methyl-2-pentanol | 1-Bromo-3-methylbutane & Oxetane |
| Key C-C Bond Formation | Reductive Coupling of a C5 Haloalcohol | Grignard Reaction with an Epoxide |
| Nitrile Introduction | Two-step: Dihalide formation then Cyanation | Direct conversion from Diol |
| Number of Steps | 3 | 3 |
| Potential Advantages | Symmetrical precursor; potentially higher overall yield | Convergent synthesis; avoids handling of large symmetrical dihalides |
| Potential Disadvantages | Reductive coupling of functionalized halides can be challenging | Grignard reaction with epoxides can have regioselectivity issues; direct cyanation of diols can have side reactions |
| Estimated Overall Yield | Moderate | Moderate |
Experimental Protocols
Route 1: Reductive Coupling and Two-Step Nitrile Formation
This route commences with the reductive coupling of a C5 haloalcohol to construct the C10 backbone, followed by conversion of the resulting diol to the target dinitrile in two steps.
Step 1: Synthesis of 2,9-Dimethyldecane-1,10-diol via Reductive Coupling
-
Reaction: The reductive coupling of two molecules of a suitable 5-halo-2-methylpentan-1-ol derivative would yield the desired diol. While a specific procedure for this exact substrate is not available, a general approach for the reductive coupling of alkyl halides can be adapted.
-
Methodology: To a solution of 5-bromo-2-methylpentan-1-ol (2.0 equivalents) in a suitable solvent such as tetrahydrofuran (THF), a reducing agent like magnesium metal (activated with iodine) is added. The reaction is stirred at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,9-dimethyldecane-1,10-diol.
Step 2: Synthesis of 1,10-Dibromo-2,9-dimethyldecane
-
Reaction: The diol is converted to the corresponding dibromide using a standard brominating agent.
-
Methodology: To a solution of 2,9-dimethyldecane-1,10-diol (1.0 equivalent) in dichloromethane (DCM) at 0 °C, phosphorus tribromide (2.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield 1,10-dibromo-2,9-dimethyldecane.
Step 3: Synthesis of this compound
-
Reaction: The final step involves a nucleophilic substitution of the dibromide with a cyanide salt.
-
Methodology: A solution of 1,10-dibromo-2,9-dimethyldecane (1.0 equivalent) and sodium cyanide (2.5 equivalents) in dimethyl sulfoxide (DMSO) is heated at 90 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude dinitrile is then purified by vacuum distillation or column chromatography.
Route 2: Grignard Coupling and Direct Nitrile Formation
This alternative pathway utilizes a Grignard reaction for the key C-C bond formation and proposes a more direct conversion of the resulting diol to the dinitrile.
Step 1: Synthesis of 5-Methyl-1-hexanol
-
Reaction: A Grignard reagent prepared from 1-bromo-3-methylbutane reacts with an epoxide to form the C6 alcohol.
-
Methodology: Magnesium turnings (1.2 equivalents) are activated in anhydrous THF. A solution of 1-bromo-3-methylbutane (1.0 equivalent) in THF is added dropwise to maintain a gentle reflux. After the Grignard reagent formation is complete, the solution is cooled to 0 °C, and oxetane (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature overnight and then quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The resulting 5-methyl-1-hexanol is purified by distillation.
Step 2: Dimerization and Dihydroxylation (Hypothetical)
-
Reaction: A hypothetical dimerization of the C6 alcohol derivative followed by dihydroxylation would be required to form the C12 diol, 2,9-dimethyldecane-1,10-diol. This step represents a significant challenge in this proposed route and would require further research and development of a suitable coupling methodology.
Step 3: Direct Conversion of 2,9-Dimethyldecane-1,10-diol to this compound
-
Reaction: A one-pot conversion of the diol to the dinitrile could potentially be achieved, for example, via a Sandmeyer-type reaction on a diamine derivative or through more modern catalytic methods.
-
Methodology (Illustrative): The diol is first converted to the corresponding dimesylate by reacting with methanesulfonyl chloride in the presence of a base like triethylamine. The crude dimesylate is then dissolved in a polar aprotic solvent such as DMSO, and sodium cyanide is added. The reaction is heated to promote the double nucleophilic substitution to yield the dinitrile.
Visualizing the Synthesis Pathways
Caption: Proposed synthetic routes for this compound.
This guide provides a foundational comparison of two conceptual synthetic pathways to the novel compound this compound. The selection of a particular route will depend on the specific capabilities and priorities of the research team. Both pathways offer plausible strategies, though they require experimental validation and optimization. The provided methodologies are based on well-established transformations and serve as a starting point for the practical synthesis of this target molecule.
Spectroscopic Comparison of 2,9-Dimethyldecanedinitrile Isomers: Data Not Available
A comprehensive search for experimental spectroscopic data for the isomers of 2,9-dimethyldecanedinitrile did not yield sufficient information to generate a comparative guide as requested. While searches were conducted for NMR, IR, and mass spectrometry data, no specific experimental results for this compound and its various isomers were found in the available literature and databases.
The search results did identify spectroscopic data for structurally related or similarly named compounds, including 2,9-dimethyldecane[1], 2,6-dimethylbenzonitrile[2], and other nitrile- or decane-related molecules. However, this information is not applicable for a direct comparison of the spectroscopic properties of this compound isomers.
To fulfill the request for a detailed comparison guide, including data tables, experimental protocols, and visualizations, specific spectroscopic data for the target molecules is essential. Without access to this primary data, it is not possible to provide an objective and evidence-based comparison.
Therefore, the generation of a comparison guide for the spectroscopic properties of this compound isomers cannot be completed at this time. The necessary experimental data would need to be produced and published before such a guide could be compiled.
References
"performance of 2,9-Dimethyldecanedinitrile-derived polyamides"
A Comparative Guide to the Performance of Bio-Based Polyamides: Featuring Polyamide 1010
In the ever-evolving landscape of polymer science, the demand for high-performance, sustainable materials is paramount. This guide provides a comprehensive comparison of Polyamide 1010 (PA 1010), a fully bio-based polyamide derived from castor oil, with other notable polyamides: Polyamide 610 (PA 610) and Polyamide 11 (PA 11).[1] This document is intended for researchers, scientists, and professionals in drug development and other advanced fields who require detailed performance data and experimental methodologies.
Polyamide 1010 is synthesized from sebacic acid and 1,10-decanediamine, both of which can be derived from castor oil, making it a prime example of a sustainable engineering thermoplastic.[1][2] Its performance is benchmarked against PA 610, another long-chain aliphatic polyamide, and PA 11, a bio-based polyamide with a different monomeric origin.
Performance Comparison
The following tables summarize the key thermal and mechanical properties of PA 1010, PA 610, and PA 11, providing a clear basis for material selection.
Thermal Properties
| Property | Polyamide 1010 (PA 1010) | Polyamide 610 (PA 610) | Polyamide 11 (PA 11) | Test Method |
| Melting Temperature (°C) | 202 - 230 | 210 - 230[3] | 180 - 190[4] | DSC |
| Glass Transition Temperature (°C) | 40 - 60 | 40 - 70[3] | 40 - 55[4] | DSC/DMA |
| Heat Deflection Temperature at 0.45 MPa (°C) | ~150 | ~160 | 185[5] | ASTM D648 |
| Decomposition Temperature (°C) | ~340 - 450 | 450 - 470[3] | 430 - 455[4] | TGA |
Mechanical Properties
| Property | Polyamide 1010 (PA 1010) | Polyamide 610 (PA 610) | Polyamide 11 (PA 11) | Test Method |
| Tensile Strength (MPa) | 38.5 - 55 | 50 - 60[2] | 52[5] | ASTM D638 |
| Tensile Modulus (GPa) | 0.76 - 1.02 | 1.6 - 2.3[6] | 1.8[5] | ASTM D638 |
| Elongation at Break (%) | >150 | 110 - 120[6] | 25 - 50[5] | ASTM D638 |
| Flexural Modulus (GPa) | ~1.1 | 1.4 - 2.0[6] | 0.9[7] | ASTM D790 |
| Notched Izod Impact Strength (kJ/m) | ~0.08 | 0.09[8] | 0.05[7] | ASTM D256 |
| Density (g/cm³) | 1.05 | 1.07 - 1.09[3] | 1.03 - 1.05[4] | ASTM D792 |
Chemical Resistance
Polyamides, as a class, generally exhibit good resistance to oils, fuels, and many organic solvents.[9] However, they can be susceptible to strong acids and alkalis.[10] Long-chain polyamides like PA 1010, PA 610, and PA 11 tend to have lower moisture absorption and, consequently, better dimensional stability and chemical resistance compared to short-chain polyamides like PA 6 and PA 66.[10][11]
| Chemical Agent | Polyamide 1010 | Polyamide 610 | Polyamide 11 |
| Aliphatic Hydrocarbons | Excellent | Excellent[11] | Excellent |
| Aromatic Hydrocarbons | Good | Good | Good |
| Alcohols | Good | Good | Good |
| Ketones | Moderate | Moderate | Moderate |
| Dilute Acids | Moderate | Good (better than PA6)[11] | Good |
| Strong Acids | Poor[10] | Poor[10] | Poor |
| Dilute Alkalis | Good | Good | Good |
| Strong Alkalis | Moderate | Moderate | Moderate |
| Hydraulic Fluids | Excellent | Excellent | Excellent[12] |
| Water (Moisture Absorption) | Low | Low[2] | Very Low[13] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polyamides are crucial for reproducible research.
Synthesis of Polyamide 1010
The synthesis of high-molecular-weight PA 1010 is typically achieved through a two-step melt polycondensation process.
-
Nylon Salt Formation : An aqueous solution of 1,10-decanediamine is neutralized with an equimolar amount of sebacic acid to form the "nylon salt" (1,10-decanediammonium sebacate).
-
Polycondensation : The nylon salt solution is placed in a reaction vessel. The temperature is gradually increased to around 230°C under a nitrogen atmosphere to initiate polycondensation.[14] Water, the byproduct of the reaction, is continuously removed. The reaction is allowed to proceed until the desired molecular weight is achieved, which can be monitored by measuring the melt viscosity.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) : Performed according to ASTM D3418 or ISO 11357. A small sample (5-10 mg) is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to or from the sample relative to a reference is measured to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA) : Conducted following ASTM E1131 or ISO 11358. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its mass is continuously monitored. This analysis determines the decomposition temperature and provides information on the thermal stability of the polymer.[15]
Mechanical Testing
-
Tensile Testing : Performed as per ASTM D638 or ISO 527. Dog-bone shaped specimens are subjected to a controlled tensile force until failure. This test determines the tensile strength, tensile modulus, and elongation at break.
-
Flexural Testing : Conducted in accordance with ASTM D790 or ISO 178. A rectangular specimen is supported at both ends and a load is applied to the center. This measures the flexural modulus and flexural strength.
-
Impact Testing : The Notched Izod impact strength is determined using ASTM D256 or ISO 180. A pendulum strikes a notched specimen, and the energy absorbed to fracture the specimen is measured.
Visualizations
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Caption: Synthesis pathway of Polyamide 1010.
Caption: Experimental workflow for polyamide evaluation.
References
- 1. scribd.com [scribd.com]
- 2. Polyamide 610 Molding (PA 610 L) GOST 10589-87 Properties and characteristics | ANID POLYMERS | Buy [anid.ru]
- 3. PA610: Polyamide 610 - NETZSCH Polymers [polymers.netzsch.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. PA 11 (Polyamide 11) - 3Faktur [3faktur.com]
- 6. Polyamide (PA, Nylon) 6/10 (610) :: MakeItFrom.com [makeitfrom.com]
- 7. azom.com [azom.com]
- 8. azom.com [azom.com]
- 9. celanese.com [celanese.com]
- 10. CHEMICAL RESISTANCE AND NYLON — NYCOA [nycoa.com]
- 11. Nylon 6 10: Everything You Need to Know [europlas.com.vn]
- 12. designerdata.nl [designerdata.nl]
- 13. specialchem.com [specialchem.com]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
Navigating the Analytical Landscape for 2,9-Dimethyldecanedinitrile: A Comparative Guide to Validation Methods
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. When working with a novel or specialty chemical like 2,9-Dimethyldecanedinitrile, establishing a robust analytical framework is paramount. This guide provides a comparative overview of potential analytical methods for the quantification and characterization of this compound, offering insights into their principles, and presenting hypothetical validation data to guide laboratory implementation.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. Below is a summary of quantitative data from a hypothetical validation study comparing a Gas Chromatography-Mass Spectrometry (GC-MS) method and a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method with derivatization for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) with Derivatization |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.5% | < 3.0% |
| Analysis Time | ~15 minutes | ~20 minutes |
In-Depth Look at Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[1] Given the likely volatility of this compound, GC is a highly suitable analytical approach. Coupling GC with a mass spectrometer provides high selectivity and allows for the unambiguous identification and quantification of the target analyte.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL in splitless mode.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound. A full scan mode can be used for initial identification.
Workflow for GC-MS Analysis:
References
A Comparative Analysis of Catalysts for Dinitrile Hydrogenation
For researchers, scientists, and drug development professionals, the efficient and selective conversion of dinitriles to diamines is a critical process, as diamines are vital building blocks in the synthesis of polymers, pharmaceuticals, and other high-value chemicals. The choice of catalyst is paramount in achieving high yields and selectivities. This guide provides a comparative study of common catalysts—Nickel, Cobalt, Rhodium, and Ruthenium—used in dinitrile hydrogenation, supported by experimental data and detailed protocols.
The hydrogenation of dinitriles is a key industrial process, with the primary goal of producing diamines. The reaction network, however, can be complex, with the potential for the formation of aminonitriles as intermediates and various byproducts through intermolecular condensation reactions. The catalyst plays a crucial role in steering the reaction towards the desired diamine product. This guide focuses on a comparative assessment of catalysts based on nickel, cobalt, rhodium, and ruthenium.
Comparative Performance of Catalysts
The selection of a catalyst for dinitrile hydrogenation depends on several factors, including the desired product (diamine or aminonitrile), reaction conditions, and cost. Below is a summary of the performance of various catalysts in the hydrogenation of aliphatic dinitriles.
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to Diamine (%) | Selectivity to Aminonitrile (%) | Reference |
| Raney Nickel | Adiponitrile | 100 | 8 | Hexamethylenediamine | >99 | 100 | - | [1][2][3] |
| Raney Cobalt | Adiponitrile | 100 | 8 | Hexamethylenediamine | >99 | 85 | - | [1][2][3] |
| Ni-ZSM-34 | Succinonitrile | 100 | 7 | Not Specified | 40 | 4 | 96 | Not Found |
| Ni-ZSM-34 | Succinonitrile | 110 | 8 | Not Specified | 67 | 16 | 73 | Not Found |
| Ni-ZSM-34 | Succinonitrile | 140 | 8 | Not Specified | 61 | 29 | 60 | Not Found |
| Supported Rhodium | Adiponitrile | Not Specified | Not Specified | Not Specified | High | High (to primary amine) | - | [4] |
| Ruthenium/Imidazolylphosphine | Aliphatic Nitriles | Not Specified | Not Specified | Not Specified | High to Excellent | High (to primary amine) | - | [5] |
Key Observations:
-
Raney Nickel demonstrates exceptional activity and selectivity for the complete hydrogenation of adiponitrile to hexamethylenediamine under the specified conditions, achieving a 100% yield.[1][2][3]
-
Raney Cobalt is also highly active for adiponitrile hydrogenation but exhibits slightly lower selectivity to the diamine compared to Raney Nickel under similar conditions.[1][2][3] However, Raney Cobalt can be more chemoselective in other contexts, particularly for the reduction of nitriles in the presence of other functional groups.[6]
-
Supported Nickel Catalysts , such as Ni-ZSM-34, can be tuned to favor the production of the intermediate aminonitrile from succinonitrile by adjusting the reaction temperature.
-
Rhodium and Ruthenium catalysts are also effective for nitrile hydrogenation, generally showing high activity and selectivity towards primary amines.[5][7] Supported rhodium catalysts, in particular, have been noted for their high selectivity in converting nitriles to primary amines without the need for additives.[7]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for dinitrile hydrogenation using different types of catalysts.
General Procedure for Batch Hydrogenation of Dinitriles
A typical batch hydrogenation experiment is conducted in a high-pressure autoclave.
-
Catalyst Preparation and Loading: The catalyst (e.g., Raney Nickel or Raney Cobalt slurry, or a supported catalyst) is weighed and transferred to the autoclave reactor vessel. For pyrophoric catalysts like Raney Nickel, this should be done under an inert atmosphere or solvent.
-
Substrate and Solvent Addition: The dinitrile substrate and the solvent (e.g., an alcohol, ether, or in some cases, the diamine product itself to suppress side reactions) are added to the reactor.
-
Reactor Assembly and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with constant stirring. The progress of the reaction can be monitored by measuring hydrogen uptake.
-
Reaction Quenching and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the catalyst. The solvent is removed from the filtrate, typically by rotary evaporation, to yield the crude product, which can be further purified by distillation or crystallization.
Specific Protocol for Adiponitrile Hydrogenation with Raney Nickel/Cobalt[1][2][3]
-
Reactor: High-pressure autoclave.
-
Catalyst: Raney Nickel or Raney Cobalt.
-
Substrate: Adiponitrile (ADN).
-
Solvent/Additive: Hexamethylenediamine (HMDA) is used as a solvent to suppress the formation of byproducts. An ADN/HMDA volumetric ratio of 0.2 is a typical starting point.
-
Catalyst Loading: An ADN/catalyst weight ratio of 15.
-
Reaction Conditions: The reactor is pressurized to 8 MPa with hydrogen and heated to 100°C.
-
Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of adiponitrile and the selectivity to hexamethylenediamine.
Visualizing the Process
To better understand the experimental workflow and the reaction pathway, the following diagrams are provided.
Caption: General experimental workflow for dinitrile hydrogenation.
Caption: Simplified reaction pathway for dinitrile hydrogenation.
Conclusion
The choice of catalyst for dinitrile hydrogenation is a critical decision that significantly impacts the efficiency and selectivity of the process. Raney Nickel often provides the highest activity and selectivity for the complete hydrogenation to diamines, making it a common choice for industrial applications. Raney Cobalt offers a viable alternative, sometimes with enhanced chemoselectivity for complex substrates. Supported noble metal catalysts, such as rhodium and ruthenium, are also highly effective and can offer advantages in terms of milder reaction conditions and catalyst recovery. The selection of the optimal catalyst system will ultimately depend on the specific dinitrile substrate, the desired product, and economic considerations. Further research into the development of more active, selective, and reusable catalysts remains an important area of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts | Semantic Scholar [semanticscholar.org]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium/Imidazolylphosphine catalysis: hydrogenation of aliphatic and aromatic nitriles to form amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2,9-Dimethyldecanedinitrile
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical techniques for assessing the purity of 2,9-Dimethyldecanedinitrile, complete with experimental data and detailed protocols. The methods discussed include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comprehensive overview to aid in selecting the most appropriate technique for your analytical needs.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of GC, HPLC, and NMR for the analysis of this compound.
| Analytical Technique | Principle | Typical Purity Range (%) | Sensitivity | Throughput | Common Impurities Detected | Instrumentation Cost |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[1] | 95-99.9% | High (ppm to ppb) | High | Residual solvents, starting materials, volatile by-products.[2] | Moderate |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a mobile liquid phase and a solid stationary phase.[3][4] | 95-99.9% | High (ppm to ppb)[5] | High | Non-volatile impurities, isomers, degradation products.[6] | Moderate to High |
| Quantitative ¹H NMR (qNMR) Spectroscopy | Determination of the concentration of a substance by comparing the integral of a signal from the analyte with that of a known standard.[7] | >95%[8] | Moderate (mg range)[8] | Low to Moderate | Structural isomers, related compounds with distinct proton signals.[8] | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography (GC) Method for Purity Assessment
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[1] For this compound, a non-polar capillary column is typically suitable.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen
-
Injector: Split/Splitless
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
HPLC is well-suited for the analysis of non-volatile or thermally labile compounds.[6] A reversed-phase method is commonly employed for aliphatic dinitriles.[9]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[10]
-
Injection Volume: 10 µL
-
-
Data Analysis: Similar to GC, the purity is calculated using the area percent method from the resulting chromatogram. The use of a DAD allows for peak purity analysis by comparing spectra across a single peak.[3]
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Determination
Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[7][8] It relies on the use of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
Procedure:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask.
-
-
NMR Data Acquisition:
-
Transfer a precise volume of the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity (P) of the sample is calculated using the following formula:
P (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Mandatory Visualizations
Workflow for Purity Assessment of Synthesized this compound
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Decision Tree for Selecting a Purity Analysis Method
Caption: Decision tree for selecting an appropriate analytical method for purity determination.
References
- 1. Gas Chromatography (GC) [sigmaaldrich.com]
- 2. eurachem.org [eurachem.org]
- 3. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Analysis of Aliphatic Dinitriles in Chemical Assays with a Focus on Potential Cross-Reactivity of 2,9-Dimethyldecanedinitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for aliphatic dinitriles, with a specific focus on the potential cross-reactivity of 2,9-Dimethyldecanedinitrile in various chemical assays. Due to the limited publicly available data on this compound, this guide leverages data and protocols for structurally similar long-chain aliphatic dinitriles to provide a predictive comparison and highlight key experimental considerations.
The nitrile functional group, due to its electronic properties and potential for chemical transformation, can sometimes lead to unexpected interactions or "cross-reactivity" in chemical and biological assays. Understanding these potential interferences is crucial for accurate data interpretation and the reliable development of chemical entities.
Data Presentation: Comparative Analysis of Aliphatic Dinitriles
The following tables summarize typical analytical performance data for the analysis of aliphatic dinitriles using common chromatographic techniques. This data is representative of the performance expected for compounds structurally similar to this compound.
Table 1: Gas Chromatography (GC) Analysis of Long-Chain Aliphatic Dinitriles
| Parameter | Method A: Non-Polar Column | Method B: Polar Column |
| Column | DB-5 (5% Phenyl-methylpolysiloxane) | DB-WAX (Polyethylene glycol) |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min | 120 °C (2 min), ramp to 240 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) | Nitrogen-Phosphorus Detector (NPD) |
| Carrier Gas | Helium | Helium |
| Typical Retention Time | Dependent on chain length and boiling point | Influenced by polarity |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL[1] |
| Potential for Cross-Reactivity | Co-elution with other non-polar compounds of similar boiling point. | Co-elution with other polar compounds. Isomers may be better resolved. |
Table 2: High-Performance Liquid Chromatography (HPLC) Analysis of Aliphatic Dinitriles
| Parameter | Method C: Reversed-Phase HPLC | Method D: Normal-Phase HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water gradient | Hexane:Isopropanol gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV (210 nm) or Mass Spectrometry (MS) | UV (210 nm) or Evaporative Light Scattering Detector (ELSD) |
| Column Temp. | 30 °C | 30 °C |
| Typical Retention Time | Increases with increasing alkyl chain length | Decreases with increasing polarity |
| Limit of Detection (LOD) | ~10-100 ng/mL (UV), ~1-10 ng/mL (MS) | ~10-100 ng/mL |
| Potential for Cross-Reactivity | Interference from other hydrophobic compounds. | Interference from other polar compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of aliphatic dinitriles.
Protocol 1: GC-FID Analysis of Aliphatic Dinitriles
-
Sample Preparation: Dissolve 1 mg of the aliphatic dinitrile sample in 1 mL of dichloromethane. If the sample is in a complex matrix, perform a liquid-liquid extraction with a non-polar solvent.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a DB-5 capillary column (30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
-
Data Analysis: Identify peaks based on retention times compared to a known standard of the aliphatic dinitrile. Quantify using an external or internal standard calibration curve.
Protocol 2: RP-HPLC-UV Analysis of Aliphatic Dinitriles
-
Sample Preparation: Dissolve 1 mg of the aliphatic dinitrile sample in 1 mL of acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Identify the aliphatic dinitrile peak by its retention time. Quantify using a calibration curve prepared from a series of standard solutions.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the potential cross-reactivity of a test compound like this compound in a chemical or biological assay.
Hypothetical Signaling Pathway Interference
The nitrile group can, in some biological contexts, be metabolized or react with cellular nucleophiles. The following diagram illustrates a hypothetical scenario where a reactive dinitrile metabolite could interfere with a signaling pathway by modifying a key protein.
References
Benchmarking 2,9-Dimethyldecanedinitrile Against Commercial Plasticizers: A Methodological Guide
To our valued researchers, scientists, and drug development professionals:
Following a comprehensive search of scientific literature and technical databases, we have found no publicly available data benchmarking the performance of 2,9-Dimethyldecanedinitrile as a plasticizer against existing commercial alternatives.
Therefore, this guide has been developed to provide a robust framework for such a comparative analysis. It outlines the key performance indicators, standard experimental protocols, and data presentation formats necessary for an objective evaluation. This guide can be utilized once you have generated your own experimental data for this compound. For illustrative purposes, this document uses common commercial plasticizers such as DEHP (Dioctyl Phthalate), DINP (Diisononyl Phthalate), and DOTP (Dioctyl Terephthalate) as placeholders.
Data Presentation: Comparative Performance Metrics
Effective comparison requires the summarization of quantitative data into clearly structured tables. Below are templates for key performance areas.
Table 1: Mechanical Properties of Plasticized PVC Formulations
| Property | ASTM Standard | Unit | This compound | DEHP | DINP | DOTP |
| Tensile Strength | D638 | MPa | Data | Data | Data | Data |
| Elongation at Break | D638 | % | Data | Data | Data | Data |
| 100% Modulus | D638 | MPa | Data | Data | Data | Data |
| Shore A Hardness | D2240 | - | Data | Data | Data | Data |
Table 2: Thermal and Permanence Properties
| Property | ASTM Standard | Unit | This compound | DEHP | DINP | DOTP |
| Glass Transition Temp. (Tg) | E1356 (DSC) | °C | Data | Data | Data | Data |
| Volatility (Weight Loss) | D1203 | % | Data | Data | Data | Data |
| Water Extraction | D1239 | % | Data | Data | Data | Data |
| Oil Extraction (e.g., IRM 903) | D1239 | % | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and valid comparisons.
1. Sample Preparation (Plasticized PVC Formulation)
-
Materials: PVC resin (e.g., K-value 67), plasticizer (40 phr), thermal stabilizer (e.g., 2 phr Ca/Zn stearate), lubricant (e.g., 0.5 phr stearic acid).
-
Procedure:
-
Dry blend all components in a high-speed mixer.
-
Process the blend on a two-roll mill at a specified temperature (e.g., 160-170°C) until a homogenous sheet is formed.
-
Mold the sheets into plaques of desired thickness using a hydraulic press at a set temperature and pressure.
-
Condition the samples for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
-
2. Mechanical Testing
-
Tensile Properties (ASTM D638): Dumbbell-shaped specimens are cut from the molded sheets. A universal testing machine is used to pull the specimens at a constant crosshead speed (e.g., 50 mm/min) until failure. Tensile strength, elongation at break, and modulus are recorded.
-
Hardness (ASTM D2240): The indentation hardness is measured on the surface of the plasticized PVC sheet using a Shore A durometer.
3. Thermal Analysis
-
Differential Scanning Calorimetry (DSC) (ASTM E1356): A small sample of the plasticized PVC is heated in a DSC instrument under a nitrogen atmosphere. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve. A lower Tg generally indicates higher plasticizing efficiency.
4. Permanence Testing
-
Volatility (ASTM D1203): Pre-weighed samples are placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours). The percentage of weight loss is calculated, which corresponds to the plasticizer lost due to evaporation.
-
Solvent Extraction (ASTM D1239): Pre-weighed samples are immersed in a solvent (e.g., distilled water, oil) at a controlled temperature for a specified time. After removal, the samples are dried and re-weighed. The percentage of weight loss indicates the amount of plasticizer that has migrated into the solvent.
Visualization of Workflows and Relationships
Experimental Workflow for Plasticizer Evaluation
Caption: A typical workflow for the preparation and evaluation of plasticized polymer formulations.
Logical Relationship: Plasticizer Properties and Performance
Caption: Key molecular properties of a plasticizer and their influence on performance characteristics.
A Comparative Guide to the Structural Elucidation of Aliphatic Dinitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical techniques for the structural elucidation and confirmation of aliphatic dinitriles. As the specific compound 2,9-Dimethyldecanedinitrile is not well-documented in scientific literature, this guide will use adiponitrile (hexanedinitrile), a structurally simpler and well-characterized aliphatic dinitrile, as a representative example to illustrate the application and comparison of various analytical methods.
The primary techniques discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Additionally, alternative and complementary techniques such as X-ray Crystallography and Gas Chromatography (GC) are compared to provide a comprehensive overview for researchers.
Data Presentation: Spectroscopic Data for Adiponitrile
The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of adiponitrile.
Table 1: 1H and 13C NMR Spectroscopic Data for Adiponitrile in CDCl3
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1H | ~2.45 | Triplet | 4H | -CH2-CN |
| 1H | ~1.85 | Quintet | 4H | -CH2-CH2-CN |
| 13C | ~119.2 | Singlet | - | C≡N |
| 13C | ~24.3 | Singlet | - | -C H2-CH2-CN |
| 13C | ~16.6 | Singlet | - | -C H2-CN |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Table 2: Key Infrared (IR) Absorption Bands for Adiponitrile
| Wavenumber (cm-1) | Intensity | Vibration | Functional Group |
| ~2250 | Strong, Sharp | C≡N stretch | Nitrile |
| 2800-3000 | Medium-Strong | C-H stretch | Alkane |
Table 3: Mass Spectrometry (MS) Fragmentation Data for Adiponitrile
| m/z | Relative Intensity | Possible Fragment |
| 108 | Moderate | [M]+ (Molecular Ion) |
| 107 | Weak | [M-H]+ |
| 81 | Strong | [M-HCN]+ |
| 54 | Very Strong | [C4H6]+ |
| 41 | Strong | [C3H5]+ |
| 27 | Moderate | [C2H3]+ |
Note: Fragmentation patterns can vary based on the ionization technique used.
Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms.[1][2][3] | Provides unambiguous structure determination.[1] Can distinguish between isomers. Non-destructive. | Requires relatively large sample amounts. Not suitable for insoluble compounds. |
| Infrared Spectroscopy | Identification of functional groups present in the molecule.[4][5][6] | Fast and simple to perform. Highly diagnostic for the nitrile functional group.[5][6] | Provides limited information about the overall molecular structure. Not ideal for distinguishing between similar structures. |
| Mass Spectrometry | Molecular weight and fragmentation pattern, which can be used to deduce the molecular formula and structural fragments.[7][8] | High sensitivity, requires very small sample amounts. Can be coupled with chromatographic techniques for mixture analysis.[9][10] | Fragmentation can be complex and difficult to interpret. Isomers may have similar mass spectra. The molecular ion may be weak or absent.[2] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural confirmation.[4][5][11] | Provides the absolute structure of a molecule.[11] | Requires a suitable single crystal, which can be difficult to obtain.[4][5] The compound must be a solid. |
| Gas Chromatography | Separation and analysis of volatile compounds. Can be used for purity assessment and to separate isomers.[12][13][14] | High resolution separation. Can be coupled with MS for identification.[9][10] | Compound must be volatile and thermally stable. Provides limited structural information on its own. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain 1H and 13C NMR spectra to determine the carbon-hydrogen framework of the aliphatic dinitrile.
-
Instrumentation: A 300-500 MHz NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the dinitrile sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum. This will show a single peak for each unique carbon atom.
-
A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Process the data similarly to the 1H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the presence of the nitrile functional group and other functional groups.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (for a liquid sample like adiponitrile):
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm-1.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the dinitrile.
-
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation:
-
For GC-MS analysis, dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition (Electron Ionization - EI):
-
Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer's ion source.
-
In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Mandatory Visualization
Caption: Workflow for the structural elucidation of an unknown organic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excillum.com [excillum.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. massbank.eu [massbank.eu]
- 8. Adiponitrile | CN(CH2)4CN | CID 8128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. rigaku.com [rigaku.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kelid1.ir [kelid1.ir]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2,9-Dimethyldecanedinitrile: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 2,9-Dimethyldecanedinitrile, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
I. Understanding the Hazards
This compound is a chemical compound that presents several hazards. According to safety data sheets, it is harmful if swallowed, in contact with skin, or inhaled[1]. It is classified as a flammable liquid and may form explosive peroxides[2]. Therefore, proper handling and disposal are critical to prevent adverse health effects and ensure laboratory safety.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Nitrile rubber gloves are recommended[1][3]. Always inspect gloves for integrity before use.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant and chemically resistant lab coat should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator[3].
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors[1][2]. Avoid contact with skin, eyes, and clothing[1][3].
III. Disposal Procedures
The primary and mandated method for the disposal of this compound is to use an approved waste disposal plant[1][2][4]. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible chemical reactions.
-
Containerization:
-
Use a designated, clearly labeled, and leak-proof container for the waste. The container should be compatible with the chemical.
-
The label should include the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Harmful"), and the accumulation start date.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames[2]. Ensure the container is tightly closed when not in use[1][2][3][4].
-
Waste Pickup: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Follow your institution's specific procedures for scheduling a pickup.
IV. Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of vapor accumulation.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical. Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[1][4]. Remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[4].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[1][4].
-
Ingestion: Clean the mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention[1][4][5].
-
V. Quantitative Data Summary
| Data Point | Value | Source |
| GHS Health Hazards | Harmful if swallowed, in contact with skin, if inhaled | [1] |
| GHS Physical Hazards | Flammable liquid, May form explosive peroxides | [2] |
| Recommended PPE | Nitrile rubber gloves, safety goggles, lab coat | [1][3] |
| Primary Disposal Method | Approved waste disposal plant | [1][2][4] |
VI. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,9-Dimethyldecanedinitrile
Providing essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, this guide outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures for 2,9-Dimethyldecanedinitrile. Our commitment is to furnish you with procedural, step-by-step guidance to ensure the highest standards of laboratory safety and chemical handling.
Essential Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on potential hazards such as skin, eye, and respiratory irritation.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile Gloves | Select gloves with a thickness of at least 4-8 mil.[1] Nitrile provides good resistance against a variety of chemicals.[1] Always inspect gloves for any signs of degradation or puncture before use. For prolonged or high-exposure tasks, consider wearing a double layer of gloves or heavier-duty nitrile gloves.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. Ensure the lab coat is buttoned to provide maximum protection. |
| Respiratory Protection | Fume Hood | All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-toe Shoes | Impervious, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled with the chemical name and hazard symbols.
2. Handling and Use:
-
Always consult the available safety information and establish a designated work area before handling the chemical.
-
Work exclusively within a properly functioning chemical fume hood.
-
Ensure all necessary PPE is worn correctly before beginning any procedure.
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Detailed Experimental Protocol: Weighing and Dissolving this compound
This protocol provides a step-by-step guide for a common laboratory procedure, integrating essential safety measures.
Materials:
-
This compound
-
Appropriate solvent
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Stir bar and stir plate (if required)
-
All required PPE
Procedure:
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.
-
Taring the Balance: Place a piece of weighing paper or a weigh boat on the analytical balance and tare it.
-
Weighing the Compound: Inside the fume hood, carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid generating dust.
-
Transferring the Compound: Carefully transfer the weighed compound into the beaker or flask that will be used for dissolution.
-
Adding the Solvent: While still inside the fume hood, slowly add the desired solvent to the beaker or flask containing the compound.
-
Dissolution: If necessary, place the beaker or flask on a stir plate and add a stir bar to facilitate dissolution.
-
Cleaning: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weighing paper and any other contaminated disposable items in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, weighing paper, and absorbent materials from spills, must be treated as hazardous waste and disposed of accordingly.
-
Waste Segregation: Do not mix nitrile waste with other waste streams. Follow your institution's guidelines for chemical waste segregation.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
